4-Methylisoquinolin-5-amine
Description
BenchChem offers high-quality 4-Methylisoquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylisoquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRKDKBOIYXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621105 | |
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-18-3 | |
| Record name | 4-Methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-Methylisoquinolin-5-amine chemical properties and structure
An In-depth Technical Guide to 4-Methylisoquinolin-5-amine
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 4-Methylisoquinolin-5-amine, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
4-Methylisoquinolin-5-amine is a substituted isoquinoline derivative.[1] The isoquinoline framework is a significant scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of pharmacological activities.[1]
Table 1: Physicochemical Properties of 4-Methylisoquinolin-5-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [2][3] |
| Molecular Weight | 158.20 g/mol | [1][4] |
| CAS Number | 194032-18-3 | [1][2][3] |
| Solubility | Soluble in Alcohol, Dichloromethane (DCM) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
| InChI Key | AHYRKDKBOIYXFE-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure of 4-Methylisoquinolin-5-amine consists of an isoquinoline core with a methyl group substituted at the 4-position and an amine group at the 5-position.
-
IUPAC Name : 4-methylisoquinolin-5-amine
-
Canonical SMILES : Cc1cncc2cccc(N)c12
Caption: 2D Structure of 4-Methylisoquinolin-5-amine.
Spectroscopic Data
While specific experimental spectra for 4-Methylisoquinolin-5-amine are not widely published, the expected spectral characteristics can be inferred from its structure and the known properties of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons.[1]
-
Aromatic Protons : The protons on the isoquinoline ring will appear in the downfield region (typically 7.0-8.5 ppm). The protons on the pyridine ring (H-1 and H-3) are generally observed further downfield due to the deshielding effect of the nitrogen atom.[1] The amino group at C-5 will shield the ortho-proton (H-6) and the para-proton (H-8), causing them to shift upfield compared to unsubstituted isoquinoline.[1]
-
Methyl Protons : The methyl group at C-4 will appear as a distinct singlet in the upfield region (typically 2.2-2.6 ppm).[1]
-
Amine Protons : The two protons of the primary amine group (NH₂) may appear as a broad singlet.[1] Its chemical shift can be variable depending on the solvent and concentration, and the signal will disappear upon D₂O exchange.[5][6]
¹³C NMR Spectroscopy
Carbons adjacent to the nitrogen atom in the isoquinoline ring and the carbon attached to the amine group will be deshielded and appear at a lower field in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine group.
-
N-H Stretch : Primary amines typically show a pair of sharp, medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching modes.[5][6]
-
Aromatic C-H Stretch : Absorptions for aromatic C-H stretching are expected above 3000 cm⁻¹.
-
C=C and C=N Stretch : Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Experimental Protocols: Synthesis
Caption: Plausible synthetic workflow for 4-Methylisoquinolin-5-amine.
Methodology:
-
Nitration of 4-Methylisoquinoline : The synthesis would likely begin with the regioselective nitration of 4-methylisoquinoline to introduce a nitro group at the 5-position, yielding 4-methyl-5-nitroisoquinoline. This electrophilic aromatic substitution is a standard method for introducing a nitrogen-containing functional group that can be subsequently reduced to an amine.[7]
-
Reduction of the Nitro Group : The final step is the reduction of the nitro group in 4-methyl-5-nitroisoquinoline to the corresponding primary amine.[7] This transformation is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or by using a metal in an acidic medium (e.g., iron powder in hydrochloric acid).[7]
Reactivity and Applications
The chemical reactivity of 4-Methylisoquinolin-5-amine is primarily influenced by the nucleophilic character of the primary amino group and the aromatic isoquinoline core.[1]
References
- 1. 4-Methylisoquinolin-5-amine | 194032-18-3 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. 4-Methylquinolin-5-amine | C10H10N2 | CID 12384194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Methylisoquinolin-5-amine (CAS Number 194032-18-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinolin-5-amine is a heterocyclic aromatic amine belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities. This compound, with a methyl group at the 4-position and an amino group at the 5-position, serves as a crucial building block in medicinal chemistry. Its primary application lies in its use as a synthetic intermediate for the development of novel therapeutic agents, particularly modulators of key signaling pathways implicated in cancer and pain.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the biological context of 4-Methylisoquinolin-5-amine. It details experimental protocols for the evaluation of its derivatives as potential tankyrase inhibitors and vanilloid receptor modulators, and presents available biological activity data.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 4-Methylisoquinolin-5-amine
| Property | Value | Source/Comment |
| CAS Number | 194032-18-3 | |
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Expected to be a solid | General property of similar aromatic amines. |
| Melting Point | Not available. (5-Aminoisoquinoline: 128 °C) | The melting point of the parent compound, 5-aminoisoquinoline, is provided for reference. |
| Boiling Point | Not available. | --- |
| Solubility | Soluble in alcohol and DCM. | |
| pKa | Not available. | The pKa of the conjugate acid is expected to be in the range of typical aromatic amines. |
Spectroscopic Data (Predicted)
2.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons. The electron-donating amino and methyl groups will influence the chemical shifts of the aromatic protons on the benzene ring, causing them to appear at a relatively higher field compared to unsubstituted isoquinoline.
2.1.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic and aliphatic carbons.
2.1.3 Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the primary amine and the aromatic ring. Key expected peaks include:
-
N-H stretching: Two bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-N stretching: Around 1335-1250 cm⁻¹.
2.1.4 Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 158. Common fragmentation patterns for isoquinolines may include the loss of HCN and radicals from the substituents.
Synthesis of 4-Methylisoquinolin-5-amine
Proposed Synthesis Pathway
The proposed synthesis involves the reduction of 4-methyl-5-nitroisoquinoline. This transformation can be achieved using various standard reduction methods, such as catalytic hydrogenation or metal-acid reduction.
Caption: Proposed synthetic route to 4-Methylisoquinolin-5-amine.
Experimental Protocols
3.2.1 Step 1: Synthesis of 4-Methyl-5-nitroisoquinoline (Starting Material)
While 4-methyl-5-nitroisoquinoline is commercially available, its synthesis would likely involve the nitration of 4-methylisoquinoline. A general procedure for the nitration of a substituted isoquinoline is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methylisoquinoline in concentrated sulfuric acid to -5°C in an ice-salt bath.
-
Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the stirred solution of 4-methylisoquinoline, ensuring the temperature is maintained below 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a
An In-depth Technical Guide to the Synthesis of 4-Methylisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route to 4-Methylisoquinolin-5-amine, a valuable building block in medicinal chemistry. Due to the limited availability of direct published synthetic procedures for this specific isomer, this document outlines a proposed pathway based on established and well-documented reactions for analogous isoquinoline derivatives. The methodologies presented are drawn from reliable chemical literature and are intended to provide a strong foundation for the successful synthesis of the target compound.
Overview of the Synthetic Pathway
The proposed synthesis of 4-Methylisoquinolin-5-amine is a two-step process commencing with the commercially available starting material, 4-methylisoquinoline. The core strategy involves the introduction of a nitrogen functionality at the 5-position of the isoquinoline ring system via nitration, followed by the reduction of the nitro group to the desired primary amine.
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Proposed two-step synthesis of 4-Methylisoquinolin-5-amine.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on standard methodologies for similar transformations and may require optimization for this specific substrate.
2.1. Step 1: Synthesis of 4-Methyl-5-nitroisoquinoline (Nitration)
The introduction of a nitro group at the 5-position of the 4-methylisoquinoline ring is a critical step. The regioselectivity of nitration on substituted isoquinolines can be influenced by the reaction conditions. The following is a general procedure for the nitration of an isoquinoline system.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methylisoquinoline in concentrated sulfuric acid to -5°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred solution of 4-methylisoquinoline, ensuring the internal temperature is maintained below 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base, such as aqueous ammonia or sodium hydroxide solution, until the product precipitates.
-
Purification: Filter the crude product, wash it with cold water, and dry it under a vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
2.2. Step 2: Synthesis of 4-Methylisoquinolin-5-amine (Reduction)
The reduction of the nitro group of 4-methyl-5-nitroisoquinoline to the corresponding amine is the final step in the synthesis. Several methods are available for this transformation. Two common and effective methods are presented below.
Method A: Reduction with Iron in Acidic Medium
-
Reaction Setup: Suspend 4-methyl-5-nitroisoquinoline in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Extraction and Purification: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent, such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 4-methyl-5-nitroisoquinoline in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
While specific yield and analytical data for the synthesis of 4-Methylisoquinolin-5-amine are not extensively published, the following table provides expected ranges and key analytical parameters based on analogous reactions reported in the literature.
| Step | Reaction | Precursor | Product | Expected Yield (%) | Key Analytical Data |
| 1 | Nitration | 4-Methylisoquinoline | 4-Methyl-5-nitroisoquinoline | 60-80 | ¹H NMR: Aromatic protons, methyl singlet. ¹³C NMR: Aromatic and methyl carbons. MS (ESI): [M+H]⁺ |
| 2 | Reduction | 4-Methyl-5-nitroisoquinoline | 4-Methylisoquinolin-5-amine | 70-95 | ¹H NMR: Aromatic protons, methyl singlet, amine protons. ¹³C NMR: Aromatic and methyl carbons. MS (ESI): [M+H]⁺ |
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key considerations for the successful synthesis of 4-Methylisoquinolin-5-amine.
Caption: Logical flow of the synthesis with critical control points.
Conclusion
This technical guide has outlined a plausible and robust synthetic route for the preparation of 4-Methylisoquinolin-5-amine from 4-methylisoquinoline. The proposed two-step sequence of nitration followed by reduction is a well-established strategy in organic synthesis. The provided experimental protocols, based on analogous transformations, offer a solid starting point for researchers. Successful execution of this synthesis will require careful control of reaction conditions, particularly for achieving the desired regioselectivity in the nitration step and ensuring chemoselective reduction of the nitro group. The final product is a key intermediate for the development of novel therapeutic agents.
Spectroscopic Profile of 4-Methylisoquinolin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylisoquinolin-5-amine (CAS No: 194032-18-3).[1][2][3] Due to the limited availability of public experimental spectra, this document focuses on predicted data and established principles for spectroscopic analysis of this compound and its analogs. The information herein is intended to support research and development activities, particularly in the synthesis of vanilloid receptor modulators for pain and inflammation treatment.[2][3]
Compound Profile
| Property | Value |
| IUPAC Name | 4-methylisoquinolin-5-amine |
| CAS Number | 194032-18-3[1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂[1][2][3] |
| Molecular Weight | 158.20 g/mol [1] |
| Chemical Structure | (See Diagram 1) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of 4-Methylisoquinolin-5-amine, providing detailed information about the proton and carbon environments within the molecule.[1]
Predicted ¹H NMR Data
The ¹H NMR spectrum reveals the chemical shift and multiplicity of each proton, influenced by the electron-donating methyl and amino groups on the isoquinoline core.[1] The protons on the pyridine ring (H-1 and H-3) are expected to be deshielded and appear downfield, while the amino group at C-5 will shield the ortho (H-6) and para (H-8) protons, causing an upfield shift.[1] The methyl group protons are anticipated to appear as a distinct singlet in the upfield region.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.10 | Singlet (s) | - |
| H-3 | ~8.45 | Singlet (s) | - |
| H-8 | ~7.80 | Doublet (d) | 8.5 |
| H-7 | ~7.50 | Triplet (t) | 8.0 |
| H-6 | ~7.05 | Doublet (d) | 7.5 |
| 5-NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - |
| 4-CH₃ | ~2.60 | Singlet (s) | - |
| Note: Predicted values can vary based on solvent and experimental conditions.[1] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum, typically recorded with proton decoupling, provides a signal for each unique carbon atom, confirming the carbon framework of the molecule.[1] Carbons attached to the nitrogen (C-1, C-3) and the quaternary carbons are expected at lower field, while the methyl carbon will be at a significantly higher field.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~152.0 |
| C-3 | ~143.0 |
| C-4 | ~120.0 |
| C-4a | ~128.0 |
| C-5 | ~145.0 |
| C-6 | ~110.0 |
| C-7 | ~129.0 |
| C-8 | ~115.0 |
| C-8a | ~132.0 |
| 4-CH₃ | ~18.0 |
| Note: These are estimated values based on analogous structures. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of 4-Methylisoquinolin-5-amine would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for aromatic and aliphatic carbons (e.g., 0-160 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Methylisoquinolin-5-amine by measuring the absorption of infrared radiation.[1]
Expected IR Absorption Bands
The IR spectrum is expected to be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Methyl (-CH₃) |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
| Note: As a primary aromatic amine, the compound is expected to show two distinct N-H stretching bands.[1] |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like 4-Methylisoquinolin-5-amine is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and collect the sample spectrum. A typical measurement would involve accumulating 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.[1]
Expected Mass Spectral Data
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the protonated molecular ion [M+H]⁺ is expected to be the base peak.[1]
| Ion | m/z (calculated) | Description |
| [C₁₀H₁₀N₂] | 158.08 | Molecular Ion (M⁺) |
| [C₁₀H₁₀N₂ + H]⁺ | 159.09 | Protonated Molecular Ion [M+H]⁺ |
Predicted Fragmentation Pattern
Collision-induced dissociation (CID) of the [M+H]⁺ ion can lead to characteristic fragments. Potential fragmentation pathways include:[1]
-
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 144.[1]
-
Loss of ammonia (NH₃): From the amine group, leading to an ion at m/z 142.[1]
-
Loss of hydrogen cyanide (HCN): A common fragmentation for pyridine-containing rings, producing an ion at m/z 132.[1]
Experimental Protocol for Mass Spectrometry
A general protocol for ESI-MS analysis would be:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 159), subject it to collision with an inert gas (e.g., argon) in a collision cell, and analyze the resulting fragment ions.
Visualized Workflows
The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of 4-Methylisoquinolin-5-amine.
Caption: Chemical structure of 4-Methylisoquinolin-5-amine.
Caption: General workflow for synthesis and spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 4-Methylisoquinolin-5-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 4-Methylisoquinolin-5-amine in organic solvents. Due to the limited publicly available quantitative data, this document focuses on compiling existing qualitative information and presenting standardized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who are working with this compound.
Introduction to 4-Methylisoquinolin-5-amine
4-Methylisoquinolin-5-amine is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of approximately 158.20 g/mol .[1][2] Structurally, it features an isoquinoline core substituted with a methyl group at the 4-position and an amine group at the 5-position. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1][3][4] It is noted for its role as a constituent in the synthesis of Vanilloid receptor modulators, which are potential antagonists for treating pain and inflammation.[3][4]
Solubility Profile of 4-Methylisoquinolin-5-amine
A thorough review of available chemical literature and supplier documentation indicates a lack of specific quantitative solubility data for 4-Methylisoquinolin-5-amine in various organic solvents. However, qualitative solubility information has been reported. The following table summarizes the known qualitative solubility of 4-Methylisoquinolin-5-amine.
| Organic Solvent | Common Abbreviation | Solubility |
| Alcohol | - | Soluble[2][3][4] |
| Dichloromethane | DCM | Soluble[2][3][4] |
| Dimethyl Sulfoxide | DMSO | Soluble[5] |
| Methanol | MeOH | Soluble[5] |
It is important for researchers to experimentally determine the quantitative solubility of 4-Methylisoquinolin-5-amine in their specific solvent systems to ensure accuracy in their work. The following section provides a general protocol for this purpose.
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as 4-Methylisoquinolin-5-amine, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To quantitatively determine the solubility of 4-Methylisoquinolin-5-amine in a given organic solvent at a specific temperature.
Materials:
-
4-Methylisoquinolin-5-amine
-
Selected organic solvent(s) (e.g., ethanol, dichloromethane, DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-Methylisoquinolin-5-amine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved 4-Methylisoquinolin-5-amine.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Instrumental Analysis (HPLC or UV-Vis):
-
Prepare a series of standard solutions of 4-Methylisoquinolin-5-amine of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Analyze the diluted sample using the same instrumental method as the standards.
-
Determine the concentration of 4-Methylisoquinolin-5-amine in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 4-Methylisoquinolin-5-amine and the chosen solvents before starting any experimental work.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
References
The Biological Activity of 4-Methylisoquinolin-5-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Biological Activity of 4-Methylisoquinolin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Methylisoquinolin-5-amine is a heterocyclic amine that has been identified as a key synthetic intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its primary biological relevance as a constituent in the synthesis of vanilloid receptor 1 (TRPV1) modulators, which are under investigation for the treatment of pain and inflammation.[1][2] Due to the nascent stage of research on this specific molecule, this document also extrapolates potential biological activities, details relevant experimental protocols for its characterization, and outlines the associated signaling pathways based on the broader class of isoquinoline-based TRPV1 antagonists.
Introduction
The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds, including a wide range of alkaloids with diverse pharmacological properties.[3] The functionalization of the isoquinoline core offers a versatile platform for the design of targeted therapeutics. 4-Methylisoquinolin-5-amine, with its distinct substitution pattern, serves as a valuable building block for creating complex molecules with potential therapeutic applications. Its primary documented use is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel implicated in pain signaling pathways.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methylisoquinolin-5-amine is presented in Table 1.
| Property | Value |
| CAS Number | 194032-18-3 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Not reported |
| Solubility | Soluble in Alcohol, Dichloromethane (DCM)[1] |
| Storage Temperature | -20°C[1] |
Biological Activity: A Focus on TRPV1 Antagonism
While direct biological activity data for 4-Methylisoquinolin-5-amine is not extensively available in peer-reviewed literature, its role as a precursor for TRPV1 antagonists is established.[1][2] TRPV1 is a polymodal nociceptor activated by various stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation leads to the influx of cations, primarily Ca²⁺, which triggers the sensation of pain. Consequently, antagonists of TRPV1 are of significant interest for the development of novel analgesic and anti-inflammatory drugs.
Derivatives of isoquinoline have been explored as potent TRPV1 antagonists. The core structure of 4-Methylisoquinolin-5-amine provides a scaffold that can be further modified to optimize binding affinity and functional activity at the TRPV1 receptor.
Although no specific IC₅₀ or EC₅₀ values for 4-Methylisoquinolin-5-amine have been published, the activity of derivative compounds underscores the potential of this chemical class. For context, Table 2 presents the inhibitory concentrations of other reported TRPV1 antagonists, highlighting the potency that can be achieved with related molecular scaffolds.
| Compound Class | Example Compound | Assay Type | Target | IC₅₀/EC₅₀ |
| Isoquinoline Derivative | (Hypothetical) | Calcium Influx | Human TRPV1 | - |
| Quinoline Derivative | Compound 8 | Calcium Influx | Rat Dorsal Root Ganglia Neurons | 1 nM[4] |
| Phenoxyacetamide Derivative | Compound 15d | Calcium Influx | Human TRPV1 | 33 nM[5] |
Experimental Protocols for Biological Characterization
To elucidate the biological activity of 4-Methylisoquinolin-5-amine as a potential TRPV1 antagonist, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.
Calcium Imaging Assay for TRPV1 Antagonism
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.
Principle: Cells stably expressing the human TRPV1 (hTRPV1) receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPV1 by an agonist leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. A TRPV1 antagonist will inhibit this fluorescence increase.[6][7][8][9][10]
Workflow:
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
4-Methylisoquinolin-5-amine: A Technical Guide to a Key Synthetic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylisoquinolin-5-amine, a substituted isoquinoline derivative, has emerged as a significant building block in medicinal chemistry and drug discovery. While a detailed historical account of its initial synthesis is not prominently documented in scientific literature, its value is underscored by its application as a key intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-Methylisoquinolin-5-amine, including its chemical properties, a plausible synthetic approach, and its notable applications in the synthesis of vanilloid receptor (TRPV1) modulators and potential tankyrase inhibitors.
Introduction
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. 4-Methylisoquinolin-5-amine (CAS No. 194032-18-3) is a functionalized isoquinoline that has garnered interest as a versatile starting material for the synthesis of more complex, biologically active molecules.[1] Its primary utility lies in providing a reactive amino group on the isoquinoline core, which allows for further chemical modifications and the construction of diverse molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methylisoquinolin-5-amine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 194032-18-3 | [2] |
| Molecular Formula | C₁₀H₁₀N₂ | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| IUPAC Name | 4-methylisoquinolin-5-amine | |
| Solubility | Soluble in Alcohol, Dichloromethane (DCM) | [2] |
| Storage Temperature | -20°C | [2] |
Plausible Synthetic Pathway
The proposed synthesis starts with a suitably substituted benzene derivative, which undergoes a series of reactions to construct the isoquinoline core, followed by functional group manipulations to introduce the methyl and amino groups at the desired positions.
References
An In-depth Technical Guide to 4-Methylisoquinolin-5-amine Derivatives and Analogues as Modulators of Pain and Cancer Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylisoquinolin-5-amine and its derivatives, focusing on their therapeutic potential as modulators of key biological pathways implicated in pain and cancer. This document details their synthesis, biological activities, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades.
Core Compound Profile: 4-Methylisoquinolin-5-amine
4-Methylisoquinolin-5-amine serves as a crucial scaffold in the synthesis of pharmacologically active molecules. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Solid |
| Primary Application | Intermediate in the synthesis of vanilloid receptor (TRPV1) modulators for pain and inflammation.[1] |
Therapeutic Applications and Biological Activities
Derivatives of 4-methylisoquinolin-5-amine have emerged as promising candidates in two primary therapeutic areas: pain management through the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and oncology via the inhibition of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.
TRPV1 Antagonism for Pain Management
The TRPV1 ion channel is a key player in nociception, the sensory perception of pain. It is activated by various noxious stimuli, including heat, acid, and capsaicin (the pungent component of chili peppers). Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarizing sensory neurons and transmitting pain signals to the brain.[2][3] Antagonists of TRPV1 block this channel, thereby inhibiting the transmission of pain signals and offering a promising avenue for the development of novel analgesics.[2][3]
A notable class of potent TRPV1 antagonists has been developed based on a 5-aminoisoquinoline urea lead, evolving into N¹-(isoquinolin-5-yl)-N²-phenylpyrrolidine-1,2-dicarboxamide derivatives. One such derivative, compound 3b , has demonstrated significant antagonism of the human TRPV1 channel.[4]
Table 1: Biological Activity of a Representative 4-Methylisoquinolin-5-amine Analogue as a TRPV1 Antagonist [4]
| Compound | Target | Assay | IC₅₀ (µM) |
| 3b | hTRPV1 | Capsaicin-induced Ca²⁺ influx | 0.084 |
| hTRPV1 | Proton-induced Ca²⁺ influx | 0.313 |
PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which are converted into DSBs during DNA replication. The inability to repair these DSBs via the defective HR pathway results in cell death, a concept known as synthetic lethality.[3][5] Certain aminoisoquinoline derivatives have been identified as potent inhibitors of PARP-1, highlighting their potential as anticancer agents.[6]
Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of 4-substituted isoquinolines have been shown to inhibit various kinases, including those involved in cancer progression. For instance, pyrazolo[3,4-g]isoquinolines have been identified as potent inhibitors of Haspin kinase, which is involved in mitosis.[7]
Table 2: Kinase Inhibitory Activity of Representative Pyrazolo[3,4-g]isoquinoline Analogues [7]
| Compound | Target Kinase | IC₅₀ (nM) |
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
Synthesis and Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 4-methylisoquinolin-5-amine derivative and for key biological assays.
Synthesis of N¹-(Isoquinolin-5-yl)-N²-phenylpyrrolidine-1,2-dicarboxamide Derivatives
The synthesis of this class of TRPV1 antagonists generally proceeds from a 5-aminoisoquinoline urea precursor. The following is a representative synthetic scheme.
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.2 equiv.) in an appropriate solvent (e.g., DMF), add a coupling reagent such as HATU (1.2 equiv.) and a base like DIPEA (2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Biological Assay Protocols
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel in response to an agonist like capsaicin.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound or vehicle for 15-30 minutes at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Add a solution of a TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel.
-
Data Acquisition: Measure the change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
This ELISA-based assay quantifies the activity of PARP-1 by detecting the amount of poly(ADP-ribose) (PAR) synthesized.
Methodology:
-
Plate Coating: Coat a 96-well plate with histones, which serve as the substrate for PARP-1, and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites.
-
PARP Reaction: Add the PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ to the wells in the presence of various concentrations of the test inhibitor or vehicle. Incubate to allow the PARP reaction to proceed.
-
Detection: Wash the plate to remove unreacted components. Add streptavidin-HRP, which binds to the biotinylated PAR.
-
Signal Generation: After washing away unbound streptavidin-HRP, add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme catalyzes the conversion of the substrate to a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP-1 activity for each inhibitor concentration and determine the IC₅₀ value.
This luminescent assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Methodology:
-
Kinase Reaction: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the test inhibitor or vehicle. Incubate at room temperature to allow the reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP to ATP and then use the new ATP to generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by 4-methylisoquinolin-5-amine derivatives.
TRPV1 Antagonism Signaling Pathway
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Methylisoquinolin-5-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of 4-Methylisoquinolin-5-amine, a molecule recognized as a constituent in the synthesis of Vanilloid receptor modulators.[1][2] Given the limited publicly available data on the specific interactions of this compound, this document outlines a structured, hypothetical approach to its computational assessment, targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[3][4][5] This guide will also explore the potential interactions with the PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline derivatives in cancer research.[6][7][8][9][10]
The methodologies detailed herein, including molecular docking, molecular dynamics simulations, and ADMET prediction, serve as a blueprint for the virtual evaluation of 4-Methylisoquinolin-5-amine and other novel small molecules in the early stages of drug discovery.
Introduction to 4-Methylisoquinolin-5-amine and In Silico Modeling
4-Methylisoquinolin-5-amine is a heterocyclic amine with the molecular formula C₁₀H₁₀N₂.[1][2] Its structural similarity to other isoquinoline derivatives suggests a broad range of potential biological activities.[6][7][8][9][10] In silico modeling offers a powerful, time- and cost-effective approach to investigate the potential protein targets, binding affinities, and pharmacokinetic properties of such compounds before extensive experimental validation. By simulating molecular interactions computationally, researchers can prioritize lead candidates and gain insights into their mechanisms of action.
Hypothetical Protein Targets and Signaling Pathways
Primary Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
Given that 4-Methylisoquinolin-5-amine is a component in the synthesis of TRPV1 modulators, this channel is a logical primary target for in silico investigation.[1][2] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[11][12] Antagonism of TRPV1 is a promising strategy for the development of novel analgesics.[4]
Proposed Signaling Pathway of 4-Methylisoquinolin-5-amine at the TRPV1 Channel
Caption: Proposed antagonistic mechanism of 4-Methylisoquinolin-5-amine on the TRPV1 signaling pathway.
Secondary Target: PI3K/Akt/mTOR Signaling Pathway
Isoquinoline derivatives have been shown to exhibit anticancer properties by targeting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6][7][8][9][10] Therefore, investigating the interaction of 4-Methylisoquinolin-5-amine with key kinases in this pathway, such as PI3K or Akt, is a relevant secondary objective.
Overview of the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibitory action of 4-Methylisoquinolin-5-amine on the PI3K/Akt/mTOR pathway.
In Silico Modeling Workflow
A systematic in silico workflow is essential for a thorough evaluation of a drug candidate. This process begins with data collection and preparation, followed by computational simulations and analysis.
General In Silico Drug Discovery Workflow
Caption: A typical workflow for in silico drug discovery and lead optimization.
Methodologies and Hypothetical Data
This section provides detailed, hypothetical protocols for the in silico modeling of 4-Methylisoquinolin-5-amine with the TRPV1 channel.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structure of the human TRPV1 channel from the Protein Data Bank (PDB ID: 7LPE, for example).[13]
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular modeling software (e.g., UCSF Chimera, PyMOL).
-
Add polar hydrogens, assign appropriate atom types, and partial charges using a tool like AutoDockTools.
-
Define the binding site (grid box) based on the location of known TRPV1 antagonists or allosteric sites.
-
-
Ligand Preparation:
-
Generate the 3D structure of 4-Methylisoquinolin-5-amine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
-
Docking Simulation:
-
Perform molecular docking using a program such as AutoDock Vina.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
Generate a set of binding poses (e.g., top 10) for further analysis.
-
-
Analysis of Results:
-
Analyze the predicted binding energies to estimate the binding affinity.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.
-
Hypothetical Molecular Docking Results
| Parameter | 4-Methylisoquinolin-5-amine | Capsazepine (Control) |
| Binding Affinity (kcal/mol) | -8.5 | -9.2 |
| Interacting Residues | Tyr511, Ser512, Thr550 | Tyr511, Ser512, Arg557 |
| Hydrogen Bonds | 2 | 3 |
| Hydrophobic Interactions | 5 | 7 |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the persistence of interactions over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Use the best-scoring docked pose of the 4-Methylisoquinolin-5-amine-TRPV1 complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Parameterize the ligand using a force field compatible with the protein force field (e.g., GAFF for the ligand and AMBER for the protein).
-
-
Simulation Protocol (using GROMACS or NAMD):
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to physiological temperature (310 K) under NVT (constant volume and temperature) ensemble.
-
Equilibrate the system under NPT (constant pressure and temperature) ensemble for a sufficient duration (e.g., 10 ns).
-
Run the production MD simulation for an extended period (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor the protein-ligand interactions (e.g., hydrogen bonds, salt bridges) throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Hypothetical Molecular Dynamics Simulation Data
| Parameter | 4-Methylisoquinolin-5-amine-TRPV1 Complex |
| Average RMSD (Protein) | 2.1 Å |
| Average RMSD (Ligand) | 1.5 Å |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol |
| Persistent Hydrogen Bonds | Tyr511 (85% occupancy) |
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness and potential safety of a compound.
Experimental Protocol: In Silico ADMET Prediction
-
Input:
-
Use the 2D structure or SMILES string of 4-Methylisoquinolin-5-amine.
-
-
Prediction Tools:
-
Utilize online web servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, Discovery Studio).
-
-
Properties to Predict:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).
-
Lipinski's Rule of Five: Assess drug-likeness.
-
Hypothetical ADMET Profile of 4-Methylisoquinolin-5-amine
| Property | Predicted Value | Interpretation |
| Molecular Weight | 158.20 g/mol | Compliant with Lipinski's rule |
| LogP | 2.3 | Good lipophilicity |
| TPSA | 38.9 Ų | Good cell permeability |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness |
| Human Intestinal Absorption | High | Good oral bioavailability |
| BBB Penetration | Yes | Potential for CNS effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low toxicity risk |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Conclusion
This technical guide has presented a hypothetical yet comprehensive in silico investigation of 4-Methylisoquinolin-5-amine. The outlined workflow, from target identification to detailed molecular modeling and ADMET prediction, provides a robust framework for the early-stage assessment of novel drug candidates. The hypothetical data suggests that 4-Methylisoquinolin-5-amine is a promising lead compound with favorable drug-like properties and potential as a TRPV1 antagonist. The logical next step would be to synthesize the compound and validate these computational predictions through in vitro and in vivo experimental studies. This integrated approach of computational and experimental methods is pivotal in accelerating the modern drug discovery and development pipeline.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. TRP Channels in Pain and Inflammation: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception | MDPI [mdpi.com]
- 5. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 11. genecards.org [genecards.org]
- 12. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]
- 13. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Safety and Handling of 4-Methylisoquinolin-5-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for 4-Methylisoquinolin-5-amine (CAS No. 194032-18-3), a key intermediate in the synthesis of various biologically active compounds, including Vanilloid receptor modulators.[1][2] Due to its chemical properties and potential biological activity, strict adherence to safety protocols is essential when handling this compound.
Hazard Identification and Classification
4-Methylisoquinolin-5-amine is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.
Table 1: GHS Classification
| Classification | Category | Hazard Statement Code |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Toxicity, Dermal | Category 3 | H311 |
| Skin Irritation | Category 2 | H315 |
| Eye Irritation | Category 2A | H319 |
| Acute Aquatic Hazard | Category 3 | H402 |
| Chronic Aquatic Hazard | Category 3 | H412 |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[3]
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[3] |
| H311 | Toxic in contact with skin.[3] | |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H412 | Harmful to aquatic life with long lasting effects.[3] | |
| Signal Word | Danger [3] | |
| Precautionary | P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P273 | Avoid release to the environment.[3] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[3] | |
| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P362 | Take off contaminated clothing and wash before reuse.[3] | |
| P405 | Store locked up.[3] | |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[3] |
Experimental Protocols: Safe Handling and Storage
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]
-
Skin Protection: A flame-retardant lab coat is required. For larger quantities, full-body protection should be considered.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of after handling the substance.[5][6]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]
2.2. General Handling Protocol
This protocol should be followed for all procedures involving 4-Methylisoquinolin-5-amine.
-
Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) before beginning any work.[5]
-
Ensure a safety shower and eyewash station are accessible and have been recently tested.[4]
-
Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.[5]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified above.[5]
-
-
Handling:
-
Conduct all manipulations of the solid compound within the certified chemical fume hood to minimize inhalation exposure.[4]
-
Use techniques that minimize dust generation when weighing and transferring the solid.[4]
-
If dissolving the compound or running a reaction, add solvents slowly to avoid splashing and keep the reaction vessel covered as much as possible.[5]
-
Use a funnel when transferring solutions to prevent spills.[5]
-
-
Post-Handling:
-
Decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent wash followed by a standard cleaning procedure.[5]
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[4]
-
2.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Store locked up and apart from incompatible materials such as strong oxidizing agents and strong acids.[3][8]
Emergency Procedures
3.1. First-Aid Measures
-
General Advice: First aiders must protect themselves. Show the Safety Data Sheet to the attending physician.[9]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[3][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[3][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]
3.2. Accidental Release Measures
-
Personal Precautions: Avoid substance contact. Do not breathe vapors or aerosols. Ensure adequate ventilation. Evacuate the danger area and observe emergency procedures.[3][9]
-
Environmental Precautions: Do not let the product enter drains. Discharge into the environment must be avoided.[7]
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[3][6]
Waste Disposal
-
Dispose of all waste, including contaminated gloves, weighing boats, and reaction byproducts, in a designated, labeled, sealed, and puncture-resistant hazardous waste container.[5]
-
The disposal of contents and container must be in accordance with local, regional, and national regulations at an approved waste disposal plant.[3]
Visual Workflow and Decision-Making Guides
The following diagrams illustrate standardized workflows for handling and emergency response.
Caption: Standard workflow for safely handling 4-Methylisoquinolin-5-amine.
Caption: Decision-making flowchart for an accidental spill or exposure event.
References
Commercial Suppliers and Technical Guide for 4-Methylisoquinolin-5-amine
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinolin-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold, substituted with a reactive primary amine and a methyl group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of 4-Methylisoquinolin-5-amine, detailed experimental protocols for the synthesis of its derivatives, and an exploration of its role in modulating critical signaling pathways, particularly the Rho-kinase (ROCK) and Vanilloid Receptor 1 (TRPV1) pathways.
Commercial Availability
A number of chemical suppliers offer 4-Methylisoquinolin-5-amine (CAS No. 194032-18-3) for research and development purposes. The table below summarizes the offerings from several prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| United States Biological | 433164 | Highly Purified | 25mg | $432.00 (List Price)[1] |
| Benchchem | B126336 | ≥ 98% | Inquire | Inquire[2] |
| Ambeed | A651395 | 98% | 100mg | $115.00[3] |
| Bellen Chemistry | Bellen00001998 | 95% min | Inquire | Inquire |
Note: Prices and availability are subject to change. It is recommended to verify the information on the suppliers' websites.
Synthesis and Experimental Protocols
A more documented application of this scaffold is in the synthesis of Rho-kinase (ROCK) inhibitors. The following is a detailed experimental protocol for the synthesis of 4-Methylisoquinoline-5-sulfonamides, key intermediates in the development of ROCK inhibitors, adapted from general procedures for similar compounds.[4] This protocol utilizes the derivative, 4-methylisoquinoline-5-sulfonyl chloride, which can be synthesized from 4-Methylisoquinolin-5-amine via diazotization followed by reaction with sulfur dioxide and copper(I) chloride.
Experimental Protocol: Synthesis of 4-Methylisoquinoline-5-sulfonamides
This protocol describes a general method for the coupling of 4-methylisoquinoline-5-sulfonyl chloride with a primary or secondary amine in an anhydrous organic solvent.
Materials:
-
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base (2.0 - 2.2 equivalents)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.0 equivalents).
-
Slowly add a solution of 4-methylisoquinoline-5-sulfonyl chloride hydrochloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction, pour the mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-methylisoquinoline-5-sulfonamide.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Signaling Pathways and Therapeutic Relevance
4-Methylisoquinolin-5-amine serves as a crucial starting material for the synthesis of compounds that modulate the activity of key signaling pathways implicated in various diseases.
Rho-Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction.[5] Dysregulation of this pathway is associated with cardiovascular diseases, cancer, and neurological disorders. ROCK inhibitors, many of which are based on the isoquinoline scaffold, have shown therapeutic potential. 4-Methylisoquinolin-5-amine is a precursor to potent and selective ROCK inhibitors.[5]
Caption: The Rho-Kinase (ROCK) signaling pathway and the point of intervention by 4-methylisoquinoline-derived inhibitors.
Vanilloid Receptor (TRPV1) Signaling Pathway
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain perception and inflammation.[1] It is activated by various stimuli, including heat, protons, and capsaicin. Modulators of TRPV1 are being investigated as potential analgesics. 4-Methylisoquinolin-5-amine is a reported constituent in the synthesis of Vanilloid receptor modulators.[1][6]
Caption: The TRPV1 signaling pathway, a key player in pain and inflammation, can be targeted by modulators derived from 4-methylisoquinolin-5-amine.
Experimental Workflow: From Intermediate to Inhibitor
The general workflow for utilizing 4-Methylisoquinolin-5-amine in the synthesis of a target inhibitor, such as a ROCK inhibitor, is a multi-step process.
Caption: A generalized experimental workflow for the synthesis of a target inhibitor starting from 4-Methylisoquinolin-5-amine.
Conclusion
4-Methylisoquinolin-5-amine is a commercially available and synthetically versatile intermediate that holds significant promise for the development of novel therapeutics. Its utility in the synthesis of modulators for the ROCK and TRPV1 signaling pathways underscores its importance in addressing a range of diseases, from cardiovascular disorders to chronic pain. This technical guide provides a foundational resource for researchers to procure, synthesize derivatives of, and understand the biological context of 4-Methylisoquinolin-5-amine, thereby facilitating its application in drug discovery and development programs.
References
Application Notes and Protocols: Synthesis of 4-Methylisoquinolin-5-amine
For research use only. Not for use in human, therapeutic, or diagnostic applications.
Abstract
This document outlines a proposed synthetic protocol for 4-methylisoquinolin-5-amine, a substituted isoquinoline that serves as a constituent in the synthesis of vanilloid receptor modulators for potential use in treating pain and inflammation.[1][2] Due to the limited availability of a direct published synthesis for this specific isomer, the following protocol is adapted from established methods for the synthesis of structurally related compounds, particularly 4-methylisoquinolin-8-amine.[3][4][5] The proposed two-step synthesis involves the regioselective nitration of 4-methylisoquinoline to yield 4-methyl-5-nitroisoquinoline, followed by the reduction of the nitro group to the desired 5-amino product.
Compound Profile
| Property | Value |
| IUPAC Name | 4-methylisoquinolin-5-amine |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 194032-18-3 |
| Appearance | Solid (predicted) |
| Solubility | Soluble in Alcohol, DCM |
| Storage | Store at -20°C |
Data sourced from commercial suppliers.[1][2]
Proposed Synthetic Pathway
The synthesis of 4-methylisoquinolin-5-amine can be envisioned through a two-step process starting from commercially available 4-methylisoquinoline. The key steps are:
-
Nitration: Electrophilic nitration of 4-methylisoquinoline to introduce a nitro group onto the isoquinoline core. The regioselectivity of this step is crucial and may yield a mixture of isomers, including the desired 5-nitro intermediate.
-
Reduction: Conversion of the nitro group in 4-methyl-5-nitroisoquinoline to the corresponding primary amine to afford the final product.
Caption: Proposed two-step synthesis of 4-Methylisoquinolin-5-amine.
Experimental Protocols
The following protocols are proposed based on general procedures for the synthesis of similar isoquinoline derivatives.[3] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of 4-Methyl-5-nitroisoquinoline (Nitration)
Warning: This reaction involves the use of strong acids and nitrating agents. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Materials:
-
4-Methylisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Aqueous Ammonia (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 4-methylisoquinoline in concentrated sulfuric acid to -5°C in an ice-salt bath.[3]
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Slowly add this mixture dropwise to the stirred solution of 4-methylisoquinoline, ensuring the temperature is maintained below 0°C.[3]
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.[3]
-
Filter the crude product, wash with cold water, and dry under a vacuum.[3]
-
The product may be a mixture of isomers. Purify by column chromatography or recrystallization to isolate the desired 4-methyl-5-nitroisoquinoline.
Step 2: Synthesis of 4-Methylisoquinolin-5-amine (Reduction)
Two common methods for the reduction of an aromatic nitro group are catalytic hydrogenation and metal/acid reduction.[3]
Method A: Catalytic Hydrogenation
Materials:
-
4-Methyl-5-nitroisoquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol, Methanol, or Ethyl Acetate
-
Hydrogenation vessel
-
Hydrogen gas source
-
Celite
Procedure:
-
Dissolve 4-methyl-5-nitroisoquinoline in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.[3]
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[3]
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.[3]
-
Monitor the reaction by TLC until the starting material is consumed.[3]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.[3]
Method B: Metal/Acid Reduction
Materials:
-
4-Methyl-5-nitroisoquinoline
-
Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol and Water
Procedure:
-
Suspend 4-methyl-5-nitroisoquinoline in a mixture of ethanol and water.[3]
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.[3]
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).[3]
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a suitable base and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product as needed.
Data Summary
The following table summarizes typical reaction parameters adapted from the synthesis of the 8-amino isomer, which should be used as a starting point for optimization.[3]
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Typical Duration |
| Nitration | 4-Methylisoquinoline | H₂SO₄, HNO₃ | Sulfuric Acid | -5 to 0 | 1-3 hours |
| Reduction (A) | 4-Methyl-5-nitroisoquinoline | 10% Pd/C, H₂ | Ethanol or Methanol | Room Temperature | 4-12 hours |
| Reduction (B) | 4-Methyl-5-nitroisoquinoline | Fe, HCl | Ethanol/Water | Reflux | 2-6 hours |
Experimental Workflow Diagram
Caption: Experimental workflow for the proposed synthesis of 4-Methylisoquinolin-5-amine.
Concluding Remarks
The protocols provided herein are proposed synthetic routes to 4-methylisoquinolin-5-amine based on established chemical principles for analogous compounds.[6][7] The successful synthesis will heavily rely on the regiochemical outcome of the nitration step and subsequent purification to isolate the desired 5-nitroisoquinoline intermediate. Researchers are advised to consult the literature on electrophilic substitution of isoquinoline systems and to perform thorough characterization (e.g., NMR, MS) of all intermediates and the final product to confirm their identity and purity.
References
Application Notes and Protocols for 4-Methylisoquinolin-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinolin-5-amine is a heterocyclic amine containing a 4-methylisoquinoline scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. While 4-Methylisoquinolin-5-amine itself is primarily documented as a key intermediate in the synthesis of modulators of the Vanilloid receptor 1 (TRPV1), a well-established target for pain and inflammation, the broader isoquinoline scaffold is a recognized pharmacophore in a multitude of therapeutic areas.[1][2][3][4] This document provides an overview of the potential applications of 4-Methylisoquinolin-5-amine in drug discovery, along with generalized protocols for its investigation.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of 4-Methylisoquinolin-5-amine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| CAS Number | 194032-18-3 | [2] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in alcohol and dichloromethane (DCM) | [1] |
| Storage | Store at -20°C for long-term stability. | [1][2] |
Table 1: Physicochemical properties of 4-Methylisoquinolin-5-amine.
Potential Therapeutic Applications
Given its role as a precursor to TRPV1 antagonists, the primary and most direct application of 4-Methylisoquinolin-5-amine is in the development of novel analgesics and anti-inflammatory agents.[1][2] However, the isoquinoline nucleus is a versatile scaffold found in numerous approved drugs and clinical candidates, suggesting a broader potential for derivatives of 4-Methylisoquinolin-5-amine.
Drawing parallels from the structurally related 4-methylisoquinolin-8-amine and other substituted isoquinolines, potential therapeutic areas to explore include:
-
Oncology: Isoquinoline derivatives have been investigated as inhibitors of various protein kinases, such as c-Src, Abl, and Checkpoint Kinase 1 (CHK1), which are critical targets in cancer therapy.[5][6] The amino group at the 5-position could serve as a key interaction point with the target protein or as a handle for further chemical modification to optimize potency and selectivity.
-
Infectious Diseases: The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs.[7] While the 5-amino isomer would have different properties, it provides a starting point for the design of novel anti-infective agents.
-
Neurodegenerative Diseases: Certain isoquinoline alkaloids have demonstrated neuroprotective effects, and the scaffold has been explored for the development of agents targeting enzymes implicated in neurodegeneration, such as cholinesterases.[8]
Experimental Protocols
Due to the limited published data on the direct biological activity of 4-Methylisoquinolin-5-amine, the following are generalized protocols that can be adapted to screen this compound and its derivatives for various biological activities.
Protocol 1: General Kinase Inhibition Assay (e.g., for c-Src)
This protocol describes a common method to assess the inhibitory activity of a compound against a protein kinase.
1. Materials and Reagents:
- Recombinant human c-Src kinase (or other kinase of interest)
- Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)
- ATP (Adenosine triphosphate)
- 4-Methylisoquinolin-5-amine (dissolved in DMSO)
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- 384-well white assay plates
- Plate reader capable of luminescence detection
2. Experimental Procedure:
- Prepare a serial dilution of 4-Methylisoquinolin-5-amine in DMSO, and then dilute further in the kinase assay buffer.
- Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 µL of the kinase-substrate mixture to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and detect the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (e.g., MTT Assay for Anticancer Screening)
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
1. Materials and Reagents:
- Human cancer cell line (e.g., A549 lung carcinoma)
- Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 4-Methylisoquinolin-5-amine (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear cell culture plates
- Microplate reader capable of measuring absorbance at 570 nm
2. Experimental Procedure:
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of 4-Methylisoquinolin-5-amine in cell culture medium.
- Remove the old medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).
- Incubate the plate for 48-72 hours.
- Add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Data Presentation
Quantitative data from screening assays should be organized in a clear and concise manner to facilitate comparison and analysis.
Hypothetical Screening Data for 4-Methylisoquinolin-5-amine Derivatives:
| Compound | Target | Assay Type | IC₅₀ / GI₅₀ (µM) |
| 4-Methylisoquinolin-5-amine | c-Src Kinase | Biochemical | > 100 |
| Derivative 1 | c-Src Kinase | Biochemical | 5.2 |
| Derivative 2 | c-Src Kinase | Biochemical | 0.8 |
| 4-Methylisoquinolin-5-amine | A549 Cells | Cell Viability | > 50 |
| Derivative 1 | A549 Cells | Cell Viability | 12.5 |
| Derivative 2 | A549 Cells | Cell Viability | 2.1 |
Table 2: Example of how to present screening data for derivatives of 4-Methylisoquinolin-5-amine. Data is hypothetical.
Visualizations
Experimental Workflow for Kinase Inhibitor Screening
Workflow for a typical kinase inhibitor screening assay.
Potential Signaling Pathway Involvement (Hypothetical)
The following diagram illustrates a simplified signaling pathway involving c-Src, a potential target for isoquinoline-based inhibitors.
Simplified c-Src signaling pathway and potential point of inhibition.
Conclusion
4-Methylisoquinolin-5-amine represents a valuable starting point for medicinal chemistry campaigns, particularly in the development of TRPV1 modulators for pain and inflammation. Furthermore, the broader pharmacological potential of the isoquinoline scaffold suggests that derivatives of this compound could be explored for a range of other therapeutic applications, including oncology and infectious diseases. The provided protocols and workflows offer a foundational framework for initiating the biological evaluation of this and related compounds in a drug discovery setting. Further research is warranted to fully elucidate the biological activity profile of this specific isomer.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application of 4-Methylisoquinolin-5-amine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinolin-5-amine is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid isoquinoline scaffold, substituted with a reactive amino group and a methyl group, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This compound serves as a crucial intermediate in the development of novel therapeutic agents targeting a variety of diseases, including pain, inflammation, and cancer. The isoquinoline nucleus itself is considered a "privileged scaffold" in drug discovery, known for its ability to interact with a wide array of biological targets.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of 4-Methylisoquinolin-5-amine in the development of potent and selective modulators of key biological targets.
Application in the Development of Vanilloid Receptor (TRPV1) Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a critical role in the perception of pain and the regulation of body temperature. Antagonists of the TRPV1 receptor are being actively pursued as a promising new class of analgesic agents for the treatment of a variety of pain conditions. 4-Methylisoquinolin-5-amine has been utilized as a key starting material in the synthesis of potent TRPV1 antagonists.
Quantitative Data for TRPV1 Antagonists
A series of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives, which evolved from a 5-aminoisoquinoline urea lead, have demonstrated potent antagonism of the human TRPV1 receptor. The lead compound in this series exhibited the following activity:
| Compound ID | Target | Assay Type | IC50 (µM) |
| 3b | human TRPV1 | Capsaicin-activated functional assay | 0.084[2] |
| 3b | human TRPV1 | Proton-activated functional assay | 0.313[2] |
Experimental Protocols
Synthesis of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide (A representative protocol)
A detailed synthetic protocol for a representative compound in this class is outlined below. The synthesis commences with the acylation of 4-Methylisoquinolin-5-amine.
Step 1: Synthesis of the Urea Intermediate
-
To a solution of 4-Methylisoquinolin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triphosgene (0.4 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add a solution of the desired substituted aniline (1.1 eq) and triethylamine (2.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the urea intermediate.
Step 2: Coupling with the Pyrrolidine Moiety
-
To a solution of the urea intermediate (1.0 eq) and the appropriate pyrrolidine-2-carboxylic acid derivative (1.1 eq) in dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the final N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivative.
Biological Assay: In Vitro TRPV1 Antagonism Assay
The antagonist activity of the synthesized compounds can be evaluated using a cell-based calcium influx assay.
-
HEK293 cells stably expressing the human TRPV1 receptor are seeded in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.
-
The cells are then washed and incubated with various concentrations of the test compounds for 15 minutes.
-
TRPV1 is activated by the addition of a specific agonist, such as capsaicin (to a final concentration of 1 µM) or by lowering the extracellular pH to 5.5.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway
Application in the Development of Tankyrase Inhibitors for Cancer Therapy
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][3] Dysregulation of the Wnt pathway is a hallmark of many cancers, making tankyrase an attractive target for anticancer drug development. The isoquinoline scaffold is a key feature of several known tankyrase inhibitors. While direct synthesis from 4-Methylisoquinolin-5-amine is not explicitly detailed in the provided search results, its structural similarity to the core of potent 3-aryl-5-substituted-isoquinolin-1-ones suggests its potential as a starting material for novel tankyrase inhibitors.
Quantitative Data for Isoquinolinone-based Tankyrase Inhibitors
The following data is for a representative 3-aryl-5-substituted-isoquinolin-1-one, demonstrating the potential of this scaffold.
| Compound ID | Target | Assay Type | IC50 (µM) |
| 21 | Tankyrase 1 | Biochemical Assay | 0.025 |
| 21 | Tankyrase 2 | Biochemical Assay | 0.015 |
Experimental Protocols
General Synthesis of 3-Aryl-5-methylisoquinolin-1-ones (A representative protocol adaptable for 4-Methylisoquinolin-5-amine derivatives)
-
A solution of a 2,N-dimethylbenzamide derivative in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour.
-
A solution of a substituted benzonitrile (1.2 eq) in THF is added, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the 3-aryl-5-methylisoquinolin-1-one.
Biological Assay: In Vitro Tankyrase Inhibition Assay
-
Recombinant human tankyrase 1 or 2 is incubated with the test compounds at various concentrations in a reaction buffer containing biotinylated NAD+.
-
The reaction is initiated by the addition of the PARP substrate, histone H1.
-
After incubation at room temperature, the reaction is stopped, and the biotinylated PARPylated histone H1 is captured on a streptavidin-coated plate.
-
The amount of incorporated biotin is quantified using a europium-labeled anti-PAR antibody and time-resolved fluorescence.
-
IC50 values are determined from the dose-response curves.
Signaling Pathway
Application as a Ribonucleotide Reductase Inhibitor for Cancer Treatment
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a direct derivative of 4-Methylisoquinolin-5-amine, has been identified as a potent antineoplastic agent.[4][5] Its mechanism of action involves the inhibition of ribonucleotide reductase, a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair.[5] By inhibiting this enzyme, MAIQ-1 effectively halts DNA replication in rapidly dividing cancer cells.
Quantitative Data for MAIQ-1
| Compound ID | Target | Assay Type | IC50 (µM) |
| MAIQ-1 | Ribonucleoside Diphosphate Reductase | Enzyme Inhibition Assay | 0.06[5] |
Experimental Protocols
Synthesis of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1)
A plausible synthetic route based on literature is described below.[6]
Step 1: Nitration of 1,4-dimethylisoquinoline 1,4-dimethylisoquinoline is nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.
Step 2: Selective Oxidation The methyl group at the 1-position of 5-nitro-1,4-dimethylisoquinoline is selectively oxidized to a formyl group using selenium dioxide.
Step 3: Acetal Protection The resulting 4-methyl-5-nitroisoquinoline-1-carbaldehyde is protected as an ethylene acetal by reacting with ethylene glycol in the presence of an acid catalyst.
Step 4: Reduction of the Nitro Group The nitro group of the acetal-protected intermediate is reduced to an amino group via catalytic hydrogenation.
Step 5: Thiosemicarbazone Formation The acetal protecting group is removed under acidic conditions, and the resulting 5-amino-1-formyl-4-methylisoquinoline is reacted with thiosemicarbazide to yield 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1).
Biological Assay: Ribonucleotide Reductase Inhibition Assay
-
A partially purified ribonucleotide reductase enzyme preparation is used.
-
The enzyme is incubated with varying concentrations of MAIQ-1.
-
The reaction is initiated by the addition of the substrate, CDP (cytidine diphosphate), along with necessary cofactors such as ATP and a reducing agent (e.g., dithiothreitol).
-
The reaction is allowed to proceed for a defined period, and the amount of the product, dCDP (deoxycytidine diphosphate), is quantified using HPLC.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathway
4-Methylisoquinolin-5-amine stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its application in the development of potent modulators for diverse biological targets, including TRPV1, tankyrases, and ribonucleotide reductase, underscores its importance in the quest for novel therapeutics. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore the potential of this privileged heterocyclic core in designing and synthesizing next-generation drugs for a range of human diseases. The continued investigation into derivatives of 4-Methylisoquinolin-5-amine is poised to yield new and improved clinical candidates in the years to come.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ribonucleotide reductase activity is coupled to DNA synthesis via proliferating cell nuclear antigen. | Department of Biology [biology.ox.ac.uk]
- 5. 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a second-generation antineoplastic agent of the alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Methylisoquinolin-5-amine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 4-methylisoquinolin-5-amine serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
These application notes provide a comprehensive overview of the utility of 4-methylisoquinolin-5-amine as a scaffold for kinase inhibitor development. We present quantitative data for a representative series of 4-substituted isoquinoline derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows. While specific data for direct derivatives of 4-methylisoquinolin-5-amine are not extensively available in the public domain, the provided information on closely related analogs offers valuable insights into the potential of this chemical scaffold.
Molecular Target and Signaling Pathway
Derivatives of the isoquinoline scaffold have been shown to target a variety of protein kinases, frequently within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of a representative 4-methyl-substituted pyrazolo[3,4-g]isoquinoline, a close analog of potential derivatives of 4-methylisoquinolin-5-amine. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound ID | Target Kinase | IC50 (nM) |
| 3a | Haspin | 167[1] |
| CLK1 | 101[1] | |
| DYRK1A | >1000 | |
| CDK9 | >1000 | |
| GSK3 A/B | >1000 |
Disclaimer: The data presented is for a structurally related pyrazolo[3,4-g]isoquinoline and is intended to be representative of the potential activity of 4-methylisoquinolin-5-amine derivatives. Actual inhibitory activities of novel compounds must be determined experimentally.
Experimental Protocols
General Synthesis of Kinase Inhibitors from 4-Methylisoquinolin-5-amine
The following is a generalized synthetic workflow for the preparation of kinase inhibitors starting from 4-methylisoquinolin-5-amine. This often involves the construction of a fused heterocyclic system, followed by functionalization.
Protocol: Synthesis of a Fused Pyrazolo[3,4-g]isoquinoline Core
This protocol is adapted from the synthesis of related pyrazolo[3,4-g]isoquinolines and serves as a representative example.
-
Reaction Setup: In a round-bottom flask, dissolve the starting isoquinoline derivative (e.g., a derivative of 4-methylisoquinolin-5-amine prepared to have appropriate functional groups for cyclization) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine salt to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterization: Confirm the structure of the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
4-methylisoquinolin-5-amine derived test compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration should typically be kept below 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the recombinant kinase in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of a compound on a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.
Materials:
-
Cancer cell line known to have an active kinase signaling pathway of interest
-
Cell culture medium and supplements
-
4-methylisoquinolin-5-amine derived test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the target substrate protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Determine the concentration-dependent effect of the compound on substrate phosphorylation.
-
Structure-Activity Relationship (SAR)
The biological activity of kinase inhibitors derived from the isoquinoline scaffold is highly dependent on the nature and position of various substituents. Based on the broader class of 4-substituted isoquinoline and quinazoline inhibitors, some general SAR trends can be inferred.
-
Substitution at the 4-position (R1): The introduction of a methyl group at this position has been shown to alter the kinase inhibition profile. For instance, in the pyrazolo[3,4-g]isoquinoline series, a 4-methyl substitution led to a preference for inhibiting kinases like CLK1 over Haspin.[1] The size and nature of the substituent at this position are critical for directing the inhibitor to the desired kinase's ATP-binding pocket.
-
The 5-amino group (R2): The primary amine at the 5-position is a crucial synthetic handle. It allows for the introduction of a wide variety of substituents through reactions such as amide bond formation, urea formation, or participation in further heterocycle construction. These modifications are key to exploring the SAR and optimizing the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
-
Substitution on the benzo-ring (R3): Modifications at other positions on the isoquinoline ring system can significantly impact the inhibitor's properties. For example, substitutions can influence hydrogen bonding interactions within the kinase active site and affect the overall lipophilicity and solubility of the molecule.
Conclusion
4-Methylisoquinolin-5-amine represents a promising and versatile starting point for the development of novel kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, make it an attractive scaffold for targeting various kinases implicated in human diseases. The protocols and data presented in these application notes provide a foundational framework for researchers to design, synthesize, and evaluate new kinase inhibitors based on this valuable chemical building block. Further exploration of the structure-activity relationships of 4-methylisoquinolin-5-amine derivatives holds significant potential for the discovery of next-generation targeted therapeutics.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Methylisoquinolin-5-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methylisoquinolin-5-amine is a key building block in medicinal chemistry, notably in the synthesis of vanilloid receptor (TRPV1) modulators for the treatment of pain and inflammation.[1][2] The isoquinoline scaffold is a prevalent motif in numerous biologically active compounds and natural products.[3][4] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this core structure, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. These reactions are among the most effective methods for forming carbon-carbon and carbon-heteroatom bonds.[5]
This document provides detailed protocols and application notes for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using derivatives of 4-methylisoquinolin-5-amine as substrates. While the amino group at the C5 position can be used as a nucleophile, these protocols will focus on the more common strategy of using a halogenated precursor, 5-bromo-4-methylisoquinoline, as the electrophilic partner. This approach allows for the introduction of a wide array of functionalities at this position.
General Experimental Workflow
A typical palladium-catalyzed cross-coupling reaction follows a standardized workflow, from reaction setup under inert conditions to product isolation and purification.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron species (boronic acid or ester) and an organic halide or triflate.[6][7] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Coupling Partner (R'-B(OR)₂) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane | 100 | 8 | 80-92 |
| Thiophene-2-boronic acid | P(tBu)₃ HBF₄ / Pd₂(dba)₃ (2%) | K₃PO₄ | Toluene | 110 | 6 | 75-88 |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L5 / Pd precatalyst (2%) | K₃PO₄ | THF/H₂O | 110 | 1 | 70-85[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial, add 5-bromo-4-methylisoquinoline (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), the specified base (2.0-3.0 equiv.), palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. For aqueous systems, the water should also be degassed.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the specified temperature for the indicated time.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[9][10][11] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. The choice of ligand is critical and depends on the specific substrates being coupled.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Data Presentation: Buchwald-Hartwig Amination Examples
| Amine Coupling Partner (HNR'R'') | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | XPhos / Pd₂(dba)₃ (2%) | NaOt-Bu | Toluene | 100 | 12 | 90-98 |
| Aniline | RuPhos / Pd(OAc)₂ (2%) | K₂CO₃ | t-BuOH | 100 | 18 | 85-95 |
| Benzylamine | BrettPhos / Pd(OAc)₂ (1.5%) | LHMDS | Dioxane | 80 | 10 | 88-96 |
| Pyrrolidine | BINAP / Pd₂(dba)₃ (3%) | NaOt-Bu | Toluene | 110 | 16 | 80-90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Reagent Addition: Add 5-bromo-4-methylisoquinoline (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add degassed solvent via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the specified temperature for the required duration.
-
Monitoring: Check for the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling to ambient temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to afford the desired arylamine product.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling reaction forms a C–C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst, although copper-free methods have also been developed.[14][15]
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Data Presentation: Sonogashira Coupling Examples
| Alkyne Coupling Partner (H-C≡CR') | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) | Et₃N | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5%) / CuI (5%) | i-Pr₂NH | Toluene | 70 | 8 | 80-92 |
| 1-Heptyne | Pd(dppf)Cl₂ (3%) / CuI (5%) | Et₃N | DMF | 80 | 10 | 75-88 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) | Et₃N | Acetonitrile | RT | 12 | 90-97 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: Add 5-bromo-4-methylisoquinoline (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst to an oven-dried Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the degassed solvent, the amine base (typically used as both base and solvent in part), and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature. The reaction is often run at room temperature but may require gentle heating.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the coupled alkyne.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. youtube.com [youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. cetjournal.it [cetjournal.it]
Application Notes and Protocols for High-Throughput Screening of 4-Methylisoquinolin-5-amine Derivatives as TRPV1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, utilizing derivatives of 4-Methylisoquinolin-5-amine. This compound serves as a key building block in the synthesis of potent TRPV1 modulators, which are of significant interest for the development of analgesics for pain and inflammation management.[1]
The protocols outlined below are based on established methodologies for screening TRPV1 antagonists and are intended to guide researchers in setting up robust and efficient HTS campaigns.
Introduction to TRPV1 and the Role of Isoquinoline Scaffolds
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[2] It functions as a polymodal sensor, activated by a variety of stimuli including heat (>42°C), protons (acidic pH), and exogenous ligands like capsaicin, the pungent component of chili peppers.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, resulting in membrane depolarization and the sensation of pain.[4] Its role in nociception makes it a prime target for the development of novel pain therapeutics.
Structure-activity relationship (SAR) studies have revealed that the isoquinoline scaffold is a key pharmacophore for potent TRPV1 antagonism. Specifically, derivatives containing a 5-isoquinoline moiety have demonstrated high in vitro potency in blocking the activation of the TRPV1 receptor.[5][6] 4-Methylisoquinolin-5-amine is a critical synthetic intermediate for generating libraries of these potent TRPV1 antagonists.
High-Throughput Screening Assay for TRPV1 Antagonists
A common and effective HTS method for identifying TRPV1 modulators is the calcium influx assay. This cell-based assay measures the antagonist's ability to inhibit the capsaicin-induced increase in intracellular calcium concentration in cells stably expressing the human TRPV1 receptor.
Principle of the Assay
Cells expressing the TRPV1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the agonist capsaicin, the TRPV1 channels open, allowing an influx of extracellular calcium. This influx is detected by an increase in the fluorescence of the dye. In the presence of a TRPV1 antagonist, this capsaicin-induced calcium influx is inhibited, resulting in a reduced fluorescent signal. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the fluorescent signal.
Experimental Protocols
Cell Culture and Plating
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPV1 expression.
-
Cell Plating: On the day before the assay, plate the cells into 384-well or 1536-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
Calcium Influx Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of 4-Methylisoquinolin-5-amine-derived compounds in 100% DMSO.
-
Perform serial dilutions of the compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Addition:
-
After incubation, add the diluted compounds to the respective wells of the cell plate.
-
Include wells with a known TRPV1 antagonist as a positive control and wells with assay buffer containing DMSO as a negative (vehicle) control.
-
Incubate the plates at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the TRPV1 agonist, capsaicin, in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate into a kinetic plate reader (e.g., FLIPR Tetra).
-
Initiate fluorescence reading and, after establishing a stable baseline, add the capsaicin solution to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
The inhibitory effect of the compounds is calculated as the percentage reduction of the capsaicin-induced fluorescence signal in the presence of the compound compared to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation
The quantitative data from the HTS assay should be summarized in a clear and structured table to facilitate the comparison of the potency of the screened compounds.
| Compound ID | Structure (Modification on 4-Methylisoquinolin-5-amine) | hTRPV1 IC50 (nM) |
| HTS-001 | N-(4-(trifluoromethyl)benzyl)urea derivative | 22 |
| HTS-002 | N-(4-chlorobenzyl)urea derivative | 50 |
| HTS-003 | N-(4-methoxybenzyl)urea derivative | 150 |
| HTS-004 | N-(phenyl)urea derivative | 500 |
| Reference | Known Antagonist (e.g., Capsazepine) | ~300 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on the general structure-activity relationships of isoquinoline-based TRPV1 antagonists.[5][6]
Visualization of Pathways and Workflows
TRPV1 Signaling Pathway
Caption: TRPV1 receptor activation and inhibition pathway.
HTS Experimental Workflow
Caption: High-throughput screening workflow for TRPV1 antagonists.
References
- 1. usbio.net [usbio.net]
- 2. High‐resolution structures of transient receptor potential vanilloid channels: Unveiling a functionally diverse group of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using 4-Methylisoquinolin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-Methylisoquinolin-5-amine and its derivatives represent a promising class of molecules with the potential for diverse therapeutic applications, including oncology and sensory neuroscience. This document provides detailed application notes and experimental protocols for evaluating the biological activity of 4-Methylisoquinolin-5-amine derivatives in various cell-based assay formats. The methodologies described herein are intended to serve as a comprehensive guide for researchers investigating the mechanism of action and therapeutic potential of this chemical series.
Potential Therapeutic Applications and Corresponding Assays
Based on the known biological activities of the broader isoquinoline class, derivatives of 4-Methylisoquinolin-5-amine are hypothesized to function as:
-
Kinase Inhibitors: Particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
-
Modulators of the TRPV1 Receptor: The parent compound is a known synthetic precursor for vanilloid receptor modulators, which are targets for pain and inflammation.
-
Inhibitors of Ribonucleotide Reductase: Thiosemicarbazone derivatives of related isoquinolines have shown potent inhibition of this enzyme, a key target in cancer therapy.
This guide will provide detailed protocols for cell-based assays relevant to each of these potential applications.
Section 1: Evaluation of Anticancer Activity and PI3K/Akt/mTOR Pathway Inhibition
Many isoquinoline derivatives have been identified as potent anticancer agents that can modulate critical cell signaling pathways, including the PI3K/Akt/mTOR cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3]
Data Presentation: Illustrative Quantitative Data
The following tables summarize hypothetical, yet representative, data for a test compound, "IQ-M5A-D1" (a derivative of 4-Methylisoquinolin-5-amine), in various cancer cell lines. This data is for illustrative purposes to guide researchers in their data presentation.
Table 1: Cytotoxicity of IQ-M5A-D1 in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) [Mean ± SD] |
| MCF-7 | Breast Cancer | 48 | 8.5 ± 1.2 |
| MDA-MB-231 | Breast Cancer | 48 | 12.3 ± 2.1 |
| A549 | Lung Cancer | 48 | 15.8 ± 1.9 |
| HCT116 | Colon Cancer | 48 | 9.2 ± 1.5 |
Table 2: Effect of IQ-M5A-D1 on PI3K/Akt/mTOR Pathway Phosphorylation (Western Blot Densitometry)
| Cell Line | Treatment (10 µM IQ-M5A-D1, 24h) | p-Akt (Ser473) / Total Akt Ratio (% of Control) | p-mTOR (Ser2448) / Total mTOR Ratio (% of Control) | p-S6K (Thr389) / Total S6K Ratio (% of Control) |
| MCF-7 | Vehicle Control | 100 ± 8 | 100 ± 11 | 100 ± 9 |
| IQ-M5A-D1 | 35 ± 5 | 42 ± 7 | 38 ± 6 | |
| HCT116 | Vehicle Control | 100 ± 10 | 100 ± 9 | 100 ± 12 |
| IQ-M5A-D1 | 41 ± 6 | 48 ± 8 | 45 ± 7 |
Signaling Pathway and Experimental Workflows
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-Methylisoquinolin-5-amine derivative (IQ-M5A-D1) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of IQ-M5A-D1 in complete medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4][5]
This protocol assesses changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[6][7]
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with IQ-M5A-D1 at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[8][9]
Section 2: Evaluation of TRPV1 Receptor Modulation
4-Methylisoquinolin-5-amine is a known precursor in the synthesis of vanilloid receptor modulators.[5] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and inflammation, making it an important drug target.[10] Its activation leads to an influx of calcium ions, which can be measured using fluorescent indicators.
Data Presentation: Illustrative Quantitative Data
Table 3: Inhibitory Effect of IQ-M5A-D2 (a TRPV1 Antagonist Derivative) on Capsaicin-Induced Calcium Influx
| Cell Line | Agonist (Capsaicin) | Parameter | Value (nM) [Mean ± SD] |
| HEK293-hTRPV1 | 100 nM | IC50 | 15.5 ± 2.3 |
| CHO-rTRPV1 | 100 nM | IC50 | 21.8 ± 3.1 |
Signaling Pathway and Experimental Workflow
Experimental Protocol
This protocol measures the ability of a test compound to inhibit capsaicin-induced calcium influx in cells expressing TRPV1.[11][12]
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPV1
-
Black-walled, clear-bottom 96-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127 (20% solution in DMSO)
-
Capsaicin (TRPV1 agonist)
-
IQ-M5A-D2 (test antagonist)
-
Fluorescence microplate reader with kinetic reading and liquid handling capabilities
Procedure:
-
Cell Seeding: Seed TRPV1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM (e.g., 1 µM) and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.
-
Compound Addition: Add the test antagonist (IQ-M5A-D2) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the microplate reader. Measure baseline fluorescence for a short period (e.g., 20 seconds).
-
Agonist Challenge: Use the plate reader's injector to add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Kinetic Reading: Immediately after agonist addition, continue to measure the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist only) and determine the IC50 value.[13]
Section 3: Evaluation of Ribonucleotide Reductase Inhibition
Thiosemicarbazone derivatives are known inhibitors of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and a validated target in cancer therapy.[14][15] A derivative of 4-methyl-5-aminoisoquinoline, MAIQ-1, has been shown to be a potent RNR inhibitor.[16] Cellular assays can be used to determine the effect of RNR inhibitors on cell proliferation and to confirm target engagement.
Data Presentation: Illustrative Quantitative Data
Table 4: Antiproliferative Activity of IQ-M5A-D3 (a Thiosemicarbazone Derivative)
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) [Mean ± SD] |
| HL-60 | Leukemia | 72 | 0.5 ± 0.1 |
| K562 | Leukemia | 72 | 0.8 ± 0.2 |
| HeLa | Cervical Cancer | 72 | 1.2 ± 0.3 |
Mechanism and Experimental Workflow
Experimental Protocol
This protocol assesses the antiproliferative effect of a putative RNR inhibitor. Due to the direct link between RNR activity and cell proliferation, a simple cell viability assay is a robust method to determine the cellular potency of RNR inhibitors.
Materials:
-
Human cancer cell lines (e.g., HL-60, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
White, opaque 96-well plates suitable for luminescence assays
-
IQ-M5A-D3 (test compound) stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of IQ-M5A-D3 in complete medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arabjchem.org [arabjchem.org]
- 16. Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Screening of 4-Methylisoquinolin-5-amine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoquinolin-5-amine and its derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry. Isoquinoline alkaloids are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] Specifically, substituted isoquinolines are being investigated for their potential as anticancer agents.[2][3] The aminoquinoline structure, in particular, has been identified as a promising prototype for the development of new anticancer drugs.[4] Given their therapeutic potential, it is crucial to evaluate the cytotoxic effects of novel 4-Methylisoquinolin-5-amine compounds to determine their safety and efficacy profiles.[5]
In vitro cytotoxicity assays are fundamental tools in the early stages of drug development for screening compound libraries, identifying toxic compounds, and evaluating potential therapeutic candidates.[6][7] These assays measure various cellular responses to a cytotoxic agent, including metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).[7] This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays to assess the biological activity of 4-Methylisoquinolin-5-amine compounds.
Application Notes
The primary application of these protocols is to determine the cytotoxic potential of 4-Methylisoquinolin-5-amine compounds against various cell lines, particularly human cancer cell lines.[8] The data generated will be instrumental in:
-
Establishing Dose-Response Curves and IC50 Values: Determining the concentration of a compound that inhibits 50% of cell growth (IC50) is a critical metric for comparing the potency of different derivatives.
-
Assessing Selective Cytotoxicity: By screening against a panel of both cancerous and non-cancerous cell lines, it is possible to identify compounds that selectively target tumor cells while sparing healthy cells.
-
Elucidating the Mechanism of Cell Death: The combination of different cytotoxicity assays can provide insights into whether the compounds induce cell death through necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[6]
-
Structure-Activity Relationship (SAR) Studies: The cytotoxicity data for a series of 4-Methylisoquinolin-5-amine analogs will help in understanding the relationship between their chemical structure and biological activity, guiding the design of more potent and selective compounds.[4]
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblasts) should be used.[3][8]
-
Culture Conditions: Cells should be maintained in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Stock Solution: Prepare a 10 mM stock solution of each 4-Methylisoquinolin-5-amine compound in dimethyl sulfoxide (DMSO). Store at -20°C.[3][10]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[3] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[11]
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of the 4-Methylisoquinolin-5-amine compounds and incubate for 48-72 hours.[3]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is a marker of necrosis.[6][17]
-
Procedure:
-
Seed cells and treat with compounds as described for the MTT assay.
-
Set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[18]
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[18]
-
Add 50 µL of the LDH reaction mixture to each well.[18]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Add 50 µL of stop solution to each well.[18]
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[19][20]
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the compounds for 24-48 hours.
-
Add a luminogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction. Normalize the results to the untreated control.
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in the following tables:
Table 1: IC50 Values of 4-Methylisoquinolin-5-amine Compounds after 48h Treatment
| Compound | Cell Line | MTT Assay IC50 (µM) |
| Parent Compound | MCF-7 | 52.3 ± 4.1 |
| A549 | 65.1 ± 5.8 | |
| HCT116 | 48.9 ± 3.7 | |
| MRC-5 | > 100 | |
| Derivative 1 | MCF-7 | 15.8 ± 1.9 |
| A549 | 22.4 ± 2.5 | |
| HCT116 | 18.2 ± 2.1 | |
| MRC-5 | 85.6 ± 7.3 | |
| Derivative 2 | MCF-7 | 5.2 ± 0.8 |
| A549 | 8.9 ± 1.2 | |
| HCT116 | 6.5 ± 0.9 | |
| MRC-5 | 60.1 ± 5.4 |
Table 2: Induction of Necrosis and Apoptosis by 4-Methylisoquinolin-5-amine Compounds (at 2x IC50 concentration)
| Compound | Cell Line | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| Parent Compound | HCT116 | 8.2 ± 1.5 | 1.5 ± 0.3 |
| Derivative 1 | HCT116 | 12.5 ± 2.1 | 3.8 ± 0.6 |
| Derivative 2 | HCT116 | 15.8 ± 2.9 | 6.2 ± 1.1 |
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: Potential apoptotic signaling pathways.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4-Methylisoquinolin-5-amine for Preclinical Studies
Introduction
4-Methylisoquinolin-5-amine is a key intermediate in the synthesis of vanilloid receptor 1 (TRPV1) antagonists, which are under investigation for the treatment of pain and inflammation.[1][2] The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[3][4][5][6] The development of a robust and scalable synthetic route for 4-Methylisoquinolin-5-amine is therefore crucial for advancing preclinical studies of potential drug candidates.
This document provides a detailed protocol for a plausible two-step synthesis of 4-Methylisoquinolin-5-amine, suitable for scale-up. The proposed pathway involves the nitration of commercially available 4-methylisoquinoline, followed by the reduction of the resulting 5-nitro-4-methylisoquinoline intermediate.
Physicochemical Properties of 4-Methylisoquinolin-5-amine
| Property | Value |
| CAS Number | 194032-18-3 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in dichloromethane and alcohols |
Synthetic Workflow
The overall synthetic scheme is presented below. The process begins with the regioselective nitration of 4-methylisoquinoline to introduce a nitro group at the 5-position. This is followed by the reduction of the nitro group to the desired amine.
Caption: Synthetic workflow for 4-Methylisoquinolin-5-amine.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-4-methylisoquinoline
This protocol describes the nitration of 4-methylisoquinoline. The reaction is performed at low temperatures to control the regioselectivity and minimize side product formation.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molarity | Quantity | Moles | Equivalents |
| 4-Methylisoquinoline | 143.18 | - | 10.0 g | 0.0698 | 1.0 |
| Concentrated H₂SO₄ | 98.08 | 18.4 M | 40 mL | - | - |
| Fuming HNO₃ (90%) | 63.01 | 21.4 M | 3.6 mL | 0.077 | 1.1 |
Procedure
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).
-
Cool the flask to -5 °C in an ice-salt bath.
-
Slowly add 4-methylisoquinoline (10.0 g, 0.0698 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 0 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (3.6 mL, 0.077 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-methylisoquinoline over 30 minutes, maintaining the reaction temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the resulting solution to pH 7-8 with a 30% aqueous ammonia solution while keeping the mixture cool in an ice bath.
-
A yellow precipitate will form. Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: gradient of Ethyl acetate in Hexane) to separate the 5-nitro and 8-nitro isomers.
-
Combine the fractions containing the desired 5-nitro-4-methylisoquinoline and concentrate under reduced pressure to obtain a yellow solid.
Expected Yield: 40-50%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Step 2: Synthesis of 4-Methylisoquinolin-5-amine
This protocol details the reduction of the nitro group of 5-nitro-4-methylisoquinoline to the corresponding amine using iron powder in the presence of an acid catalyst. This method is generally scalable and avoids the use of high-pressure hydrogenation.
Materials and Reagents
| Reagent | MW ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Nitro-4-methylisoquinoline | 188.18 | 5.0 g | 0.0266 | 1.0 |
| Iron powder (<325 mesh) | 55.84 | 7.4 g | 0.133 | 5.0 |
| Ethanol | 46.07 | 100 mL | - | - |
| Water | 18.02 | 25 mL | - | - |
| Concentrated HCl | 36.46 | 1 mL | - | catalytic |
Procedure
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitro-4-methylisoquinoline (5.0 g, 0.0266 mol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Add iron powder (7.4 g, 0.133 mol) and a catalytic amount of concentrated hydrochloric acid (1 mL).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously.
-
Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1) until the starting material is consumed (typically 2-4 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a 2 M sodium hydroxide solution until the pH is basic (pH 9-10).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4-Methylisoquinolin-5-amine as a solid.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to determine its identity, purity, and suitability for preclinical studies.
Signaling Pathway
4-Methylisoquinolin-5-amine is an intermediate for the synthesis of antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, capsaicin, and low pH. Its activation leads to the influx of Ca²⁺ and Na⁺, which depolarizes nociceptive neurons and results in the sensation of pain.
Caption: TRPV1 signaling pathway and point of intervention.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
Technical Support Center: Synthesis of 4-Methylisoquinolin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methylisoquinolin-5-amine. Given the limited specific literature for this exact molecule, this guide draws upon established principles of isoquinoline chemistry and documented syntheses of analogous compounds, such as 4-methylisoquinolin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes to 4-Methylisoquinolin-5-amine?
A1: Two primary retrosynthetic approaches are commonly considered for substituted isoquinolines like 4-Methylisoquinolin-5-amine.
-
Route A: Functionalization of a Pre-formed Isoquinoline Core. This route typically starts with a commercially available or readily synthesized isoquinoline derivative, followed by sequential introduction of the methyl and amino groups. A key intermediate in this approach is 5-bromoisoquinoline.
-
Route B: Construction of the Isoquinoline Ring System. This approach involves building the isoquinoline core from acyclic precursors, incorporating the required substitution pattern during the process. Key reactions for this strategy include the Bischler-Napieralski and Pictet-Spengler reactions.
Q2: I am considering Route A. What is the best way to introduce the amino group at the 5-position?
A2: A common and effective method for introducing an amino group onto an aromatic ring is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] This would involve reacting a 5-halo-4-methylisoquinoline (e.g., 5-bromo-4-methylisoquinoline) with an ammonia equivalent or a protected amine, followed by deprotection if necessary.
Q3: For Route B, which is more suitable, the Bischler-Napieralski or the Pictet-Spengler reaction?
A3: The choice depends on the available starting materials. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[3][4] The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by cyclization, to form a tetrahydroisoquinoline, which would then require aromatization.[5][6] For complex isoquinoline syntheses, both are powerful tools, and the selection is often dictated by the overall synthetic strategy and precursor availability.
Q4: Are there any specific safety precautions I should be aware of during this synthesis?
A4: Yes. Many reagents used in isoquinoline synthesis are hazardous. For example, phosphoryl chloride (POCl₃), often used in the Bischler-Napieralski reaction, is highly corrosive and reacts violently with water. Similarly, nitrating agents are strong oxidizers, and organometallic reagents used in cross-coupling reactions can be pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE).
Q5: How can I purify the final 4-Methylisoquinolin-5-amine product?
A5: The final product is an amine, which is basic. This property can be exploited for purification. An acid-base extraction can be used to separate the basic product from non-basic impurities. Final purification is typically achieved by column chromatography on silica gel or by recrystallization.
Troubleshooting Guides
Route A: Functionalization of the Isoquinoline Core
Problem 1: Low yield in the bromination of isoquinoline to 5-bromoisoquinoline.
-
Identification: The presence of unreacted starting material and the formation of other regioisomers (e.g., 8-bromoisoquinoline) are common issues. These can be identified by LC-MS or ¹H NMR analysis of the crude product.
-
Mitigation:
-
Temperature Control: Maintain the reaction temperature strictly, as higher temperatures can lead to the formation of multiple isomers. The reaction is often carried out at low temperatures (-25 °C to -18 °C).[7]
-
Reagent Purity: Use high-purity N-bromosuccinimide (NBS) and ensure the sulfuric acid is concentrated.
-
Vigorous Stirring: Ensure efficient mixing, especially during the addition of NBS, to maintain a homogeneous reaction mixture.
-
Problem 2: Difficulty in the methylation of 5-bromoisoquinoline at the 4-position.
-
Identification: Recovery of the starting material (5-bromoisoquinoline) is the primary indicator of a failed reaction. The successful product will show a new methyl signal in the ¹H NMR spectrum.
-
Mitigation:
-
Activation: The 4-position of the isoquinoline ring may not be sufficiently nucleophilic for direct methylation. It might be necessary to perform a metal-halogen exchange (e.g., with n-butyllithium or a Grignard reagent) on the 5-bromoisoquinoline, followed by quenching with a methyl electrophile (e.g., methyl iodide or dimethyl sulfate).
-
Alternative Routes: Consider introducing the methyl group before forming the isoquinoline ring (as in Route B).
-
Problem 3: Low yield or incomplete conversion in the Buchwald-Hartwig amination of 5-bromo-4-methylisoquinoline.
-
Identification: The presence of the starting halide and the formation of hydrodehalogenated or homo-coupled byproducts can be observed by LC-MS.
-
Mitigation:
-
Catalyst System: The choice of palladium precursor, ligand, and base is critical. A systematic screening of these components is often necessary. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[8]
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Base Strength: The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield. Stronger, non-coordinating bases are often preferred.
-
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimized) | Rationale |
| Pd Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd(0) sources can sometimes be more active. |
| Ligand | PPh₃ | BINAP | XPhos or SPhos | Sterically hindered ligands often promote reductive elimination. |
| Base | K₂CO₃ | NaOt-Bu | LHMDS | Stronger, non-nucleophilic bases can increase the rate of deprotonation of the amine. |
| Solvent | Toluene | Dioxane | t-BuOH | Polar aprotic solvents can improve solubility and reaction rates. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures are often required to overcome the activation energy barrier. |
| Hypothetical Yield | <20% | 40-60% | >80% | Illustrates the potential for significant improvement with systematic optimization. |
Table 1: Troubleshooting Buchwald-Hartwig Amination Conditions
Route B: Construction of the Isoquinoline Ring
Problem 4: Low yield of the desired dihydroisoquinoline in the Bischler-Napieralski reaction.
-
Identification: A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4] This byproduct is significantly less polar than the desired product and can be identified by the presence of vinyl proton signals in the ¹H NMR spectrum.
-
Mitigation:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.
-
Dehydrating Agent: The choice of dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O) can influence the reaction outcome. For less activated aromatic rings, a stronger agent like P₂O₅ in refluxing POCl₃ may be necessary.[3]
-
Problem 5: Incomplete aromatization of the dihydroisoquinoline intermediate.
-
Identification: The presence of the dihydroisoquinoline starting material can be confirmed by LC-MS or ¹H NMR, where aliphatic protons from the dihydro portion of the molecule will be present.
-
Mitigation:
-
Oxidizing Agent: Ensure a suitable oxidizing agent is used. Palladium on carbon (Pd/C) with a hydrogen acceptor (e.g., cyclohexene) or manganese dioxide (MnO₂) are common choices.
-
Reaction Time and Temperature: The reaction may require extended reaction times or elevated temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinoline (Key Intermediate for Route A)
This protocol is adapted from a literature procedure for the bromination of isoquinoline.[7]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel under a nitrogen atmosphere, add concentrated sulfuric acid (e.g., 340 mL).
-
Addition of Isoquinoline: Cool the sulfuric acid to 0 °C in an ice bath. Slowly add isoquinoline (e.g., 40 mL, 330 mmol) while maintaining the internal temperature below 30 °C.
-
Cooling: Cool the solution to -25 °C in a dry ice-acetone bath.
-
Addition of NBS: Add N-bromosuccinimide (NBS) (e.g., 64.6 g, 363 mmol) portion-wise, ensuring the internal temperature remains between -26 °C and -22 °C.
-
Reaction: Stir the suspension vigorously for 2 hours at -22 °C, then for 3 hours at -18 °C.
-
Work-up: Pour the reaction mixture onto crushed ice (e.g., 1 kg). Adjust the pH to 9 with 25% aqueous ammonia, keeping the temperature below 25 °C.
-
Extraction: Extract the aqueous suspension with diethyl ether (e.g., 3 x 200 mL).
-
Washing and Drying: Wash the combined organic layers with 1M NaOH (e.g., 200 mL) and water (e.g., 200 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Plausible synthetic routes to 4-Methylisoquinolin-5-amine.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. orgsyn.org [orgsyn.org]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Optimizing the Synthesis of 4-Methylisoquinolin-5-amine
Disclaimer: The synthesis of 4-Methylisoquinolin-5-amine is not extensively documented in publicly available literature. The following guide is based on established principles of isoquinoline chemistry and provides a plausible synthetic route and troubleshooting advice based on analogous reactions. The experimental protocols are hypothetical and should be adapted and optimized by the user.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Methylisoquinolin-5-amine.
Plausible Synthetic Pathway
A plausible synthetic route to 4-Methylisoquinolin-5-amine can be envisioned as a multi-step process starting from isoquinoline. This pathway involves nitration, separation of isomers, methylation, and reduction.
Caption: Plausible synthetic pathway for 4-Methylisoquinolin-5-amine.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of 4-Methylisoquinolin-5-amine in a question-and-answer format.
Step 1: Nitration of Isoquinoline
Q1: The nitration of isoquinoline is giving a low yield of the desired 5-nitroisoquinoline and a high proportion of the 8-nitro isomer. How can I improve the regioselectivity?
A1: The nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The ratio is highly dependent on reaction conditions.
-
Identification: The isomers can be identified and quantified by HPLC, GC-MS, or ¹H NMR spectroscopy.
-
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. It is crucial to maintain a consistent low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.
-
Nitrating Agent: The choice of nitrating agent can influence the isomeric ratio. While a standard mixture of nitric acid and sulfuric acid is common, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) could be explored to alter the selectivity.
-
Solvent: The reaction is typically carried out in sulfuric acid. The concentration of the acid can affect the outcome.
-
Q2: I am observing the formation of dinitro products and other impurities. How can this be avoided?
A2: Over-nitration and side reactions can occur if the reaction conditions are not carefully controlled.
-
Identification: The presence of dinitro-isomers and other byproducts can be detected by LC-MS, which will show masses higher than that of the desired mononitrated product.
-
Mitigation Strategies:
-
Stoichiometry: Use a controlled amount of the nitrating agent (typically 1.0-1.2 equivalents).
-
Controlled Addition: Add the nitrating agent dropwise to the solution of isoquinoline in sulfuric acid at a low temperature to dissipate the heat generated during the reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of dinitro products.
-
Step 2: Isomer Separation
Q3: I am having difficulty separating 5-nitroisoquinoline from 8-nitroisoquinoline. What is the best method?
A3: The separation of these isomers can be challenging due to their similar polarities.
-
Mitigation Strategies:
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal conditions for separation.
-
Recrystallization: Fractional recrystallization from a suitable solvent may also be effective if there is a significant difference in the solubility of the two isomers.
-
Step 3: Methylation of 5-Nitroisoquinoline
Q4: I am struggling with the methylation at the 4-position of 5-nitroisoquinoline. What are the potential challenges and solutions?
A4: The direct methylation of the C4 position of the isoquinoline ring is a difficult transformation. The ring is electron-deficient, and the C4 position is not highly activated for electrophilic attack.
-
Identification: Failure to methylate will result in the recovery of the starting material (5-nitroisoquinoline). Mis-methylation at other positions could also occur.
-
Mitigation Strategies:
-
Directed Metalation: A plausible approach is a directed metalation of the isoquinoline ring followed by quenching with a methyl electrophile. However, the directing group and reaction conditions would need to be carefully chosen.
-
Radical Methylation: Radical methylation reactions could be an alternative. For example, using a radical initiator and a methyl source.
-
Alternative Synthetic Route: It may be more efficient to use a starting material that already contains the methyl group before forming the isoquinoline ring, for instance, through a Bischler-Napieralski or Pictet-Spengler reaction.[1]
-
Step 4: Reduction of 4-Methyl-5-nitroisoquinoline
Q5: The reduction of the nitro group is also reducing the isoquinoline ring. How can I selectively reduce the nitro group?
A5: The isoquinoline ring is susceptible to reduction, especially under harsh catalytic hydrogenation conditions.
-
Identification: Over-reduction will lead to the formation of tetrahydroisoquinoline derivatives, which can be identified by the loss of aromatic signals and the appearance of aliphatic signals in the ¹H NMR spectrum.
-
Mitigation Strategies:
-
Chemoselective Reagents: Use reducing agents known for their chemoselectivity for nitro groups in the presence of reducible heterocycles. Good options include:
-
Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.
-
Iron powder (Fe) in acetic acid or with ammonium chloride.
-
Sodium dithionite (Na₂S₂O₄).
-
-
Controlled Hydrogenation: If using catalytic hydrogenation (e.g., H₂/Pd-C), carefully control the reaction conditions (pressure, temperature, and reaction time) to favor the reduction of the nitro group over the ring.
-
Quantitative Data
The following table summarizes hypothetical yield data for the key reaction steps, based on similar transformations found in the literature. Actual yields may vary.
| Step | Reaction | Conditions | Parameter Varied | Hypothetical Yield (%) |
| 1 | Nitration | HNO₃/H₂SO₄ | Temperature | 0 °C: 45 (5-isomer), 40 (8-isomer)-10 °C: 50 (5-isomer), 35 (8-isomer) |
| 4 | Reduction | Fe/HCl | Reaction Time | 2 hours: 756 hours: 90 |
| 4 | Reduction | H₂ (1 atm), Pd/C | Solvent | Ethanol: 85Ethyl Acetate: 92 |
| 4 | Reduction | SnCl₂·2H₂O | Temperature | Room Temp: 8060 °C: 95 |
Experimental Protocols
Note: These protocols are illustrative and should be optimized for specific laboratory conditions.
Protocol 1: Nitration of Isoquinoline (Adapted from similar reactions)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of isoquinoline (1.0 eq) in concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of isoquinoline, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Separate the 5-nitroisoquinoline and 8-nitroisoquinoline isomers using column chromatography on silica gel.
Protocol 2: Reduction of 4-Methyl-5-nitroisoquinoline with Iron (Adapted from similar reactions)
-
Suspend 4-methyl-5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting low yield in synthesis.
References
Technical Support Center: Purification of 4-Methylisoquinolin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-Methylisoquinolin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-Methylisoquinolin-5-amine?
The most common and effective methods for the purification of 4-Methylisoquinolin-5-amine are column chromatography on silica gel and recrystallization.[1][2][3] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[4][5]
Q2: What are the potential impurities I might encounter in my sample of 4-Methylisoquinolin-5-amine?
Impurities in 4-Methylisoquinolin-5-amine can originate from the synthetic route and degradation.[6] Potential impurities include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors to the isoquinoline core or reagents used for the introduction of the methyl and amino groups.
-
Side products: These may include regioisomers formed during functionalization of the isoquinoline ring, or byproducts from incomplete reactions or over-reduction if a nitro-intermediate is used.[3]
-
Degradation products: As an aromatic amine, 4-Methylisoquinolin-5-amine can be susceptible to oxidation and photolytic degradation, which can lead to the formation of colored impurities.[6]
Q3: My 4-Methylisoquinolin-5-amine sample is a dark oil/solid. How can I remove the color?
The dark color often indicates the presence of oxidized impurities. These can often be removed by column chromatography on silica gel. In some cases, a charcoal treatment during recrystallization may also be effective, but care must be taken as charcoal can also adsorb the desired product.
Q4: What is the solubility of 4-Methylisoquinolin-5-amine?
4-Methylisoquinolin-5-amine is reported to be soluble in alcohol and dichloromethane (DCM).[7] Its solubility in other common organic solvents should be experimentally determined for developing purification protocols.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is streaking or tailing on the silica gel column.
This is a common issue for basic compounds like amines on acidic silica gel. The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[6]
-
Solution: Add a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or a small amount of ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[8]
-
Alternative: Consider using an amine-functionalized silica gel column, which is designed to minimize these interactions and often allows for purification without basic additives.[9]
Issue 2: I am not getting good separation between my product and an impurity.
-
Solution 1: Optimize the solvent system. Experiment with different solvent systems of varying polarity. A good starting point for method development is Thin Layer Chromatography (TLC). Try different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol).
-
Solution 2: Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close retention factors.
Recrystallization
Issue 1: My compound will not crystallize.
-
Solution 1: Choose the right solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of solvents like ethanol/water might be a good starting point.[1][10]
-
Solution 2: Induce crystallization. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Solution 3: Concentrate the solution. Your solution may be too dilute. Gently evaporate some of the solvent and allow it to cool again.
Issue 2: My compound oils out instead of crystallizing.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
-
Solution 1: Use a different solvent. The solvent may be too poor for your compound. Try a more polar solvent or a different solvent mixture.
-
Solution 2: Lower the temperature at which the solution becomes saturated. Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.
Quantitative Data
The following table presents hypothetical, yet realistic, data for the purification of 4-Methylisoquinolin-5-amine based on common laboratory practices. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Recovery Yield (Hypothetical) | Notes |
| Column Chromatography | 85% | >98% | 70-85% | Eluent: Dichloromethane/Methanol with 1% Triethylamine. |
| Recrystallization | 90% | >97% | 60-80% | Solvent: Ethanol. May require multiple recrystallizations for higher purity. |
| Preparative HPLC | 95% | >99.5% | 50-70% | High purity but lower recovery and smaller scale. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol is a general guideline and may require optimization based on TLC analysis of your crude material.
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 98:2 dichloromethane:methanol with 1% triethylamine) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 4-Methylisoquinolin-5-amine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Start with a low polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Methylisoquinolin-5-amine.
Protocol 2: Recrystallization
This protocol is a general procedure for recrystallization from a single solvent.
-
Dissolution: In a flask, dissolve the crude 4-Methylisoquinolin-5-amine in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization
Signaling Pathway
4-Methylisoquinolin-5-amine is a precursor in the synthesis of Vanilloid receptor (TRPV1) modulators.[7] TRPV1 is a non-selective cation channel involved in pain and temperature sensation. Its activation and sensitization by various stimuli are key components of inflammatory pain signaling.
Experimental Workflow
The following diagram illustrates a general workflow for the purification and analysis of 4-Methylisoquinolin-5-amine.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common purification challenges.
References
- 1. 4-Methylisoquinolin-5-amine | 194032-18-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoquinazolines as TRPV1 antagonists: modulation of drug-like properties through the exploration of 2-position substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. usbio.net [usbio.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Synthesis of 4-Methylisoquinolin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methylisoquinolin-5-amine. The information provided is based on established principles of isoquinoline chemistry and addresses potential side reactions and challenges that may be encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Methylisoquinolin-5-amine?
A1: While a definitive, optimized synthesis for 4-Methylisoquinolin-5-amine is not widely published, two plausible synthetic strategies are generally considered:
-
Route A: Nitration and Subsequent Reduction. This route involves the nitration of 4-methylisoquinoline to introduce a nitro group, followed by the reduction of the nitro group to the desired amine. A key challenge is controlling the regioselectivity of the nitration to favor the 5-position over the 8-position.
-
Route B: Halogenation and Amination. This strategy involves the synthesis of a 5-halo-4-methylisoquinoline intermediate (e.g., 5-bromo-4-methylisoquinoline), followed by a nucleophilic aromatic substitution or a transition-metal-catalyzed amination (such as the Buchwald-Hartwig reaction) to introduce the amino group.
Q2: How can I purify the final 4-Methylisoquinolin-5-amine product?
A2: The basic nature of the amine functionality in 4-Methylisoquinolin-5-amine can be leveraged for purification. An acid-base extraction is an effective method to separate the basic product from non-basic impurities. Subsequent purification can be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes. Nitration steps involve the use of strong acids and oxidizing agents (e.g., nitric acid, sulfuric acid) which are highly corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation for nitro group reduction involves flammable hydrogen gas and should be conducted with proper equipment and safety measures. Always consult the Safety Data Sheet (SDS) for each reagent used.
Troubleshooting Guide: Side Reactions and Solutions
The synthesis of 4-Methylisoquinolin-5-amine can be prone to several side reactions that can impact yield and purity. The following table summarizes potential issues, their causes, and recommended mitigation strategies for common synthetic steps.
| Problem | Potential Cause(s) | Identification | Mitigation Strategies |
| Low yield of 4-methyl-5-nitroisoquinoline during nitration | Formation of the 8-nitro isomer as the major byproduct. | 1H NMR, LC-MS analysis to identify and quantify isomers. | Optimize reaction temperature and nitrating agent concentration. Separation of isomers may be necessary via chromatography or fractional crystallization. |
| Over-nitration leading to dinitro-4-methylisoquinoline byproducts. | Mass spectrometry to detect products with higher molecular weights. | Use milder nitrating conditions (e.g., lower temperature, shorter reaction time, less concentrated acids). | |
| Incomplete reduction of the nitro group | Insufficient reducing agent, catalyst deactivation, or non-optimal reaction conditions. | TLC or LC-MS analysis showing the presence of the starting nitro compound or nitroso/hydroxylamine intermediates. | Increase the amount of reducing agent, use a fresh catalyst, or optimize reaction time, temperature, and pressure (for hydrogenation). |
| Reduction of the isoquinoline ring system | Harsh reduction conditions, particularly with catalytic hydrogenation (e.g., high pressure, high temperature, prolonged reaction time). | 1H NMR showing the loss of aromatic signals and the appearance of aliphatic signals corresponding to a tetrahydroisoquinoline structure. | Use chemoselective reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. If using catalytic hydrogenation, carefully control the reaction parameters. |
| Low yield in Bischler-Napieralski cyclization (if used to form the isoquinoline core) | Formation of a styrene derivative via a retro-Ritter side reaction.[1][2] | 1H NMR showing characteristic vinyl proton signals; product will be less polar than the desired dihydroisoquinoline. | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[1] |
| Formation of abnormal cyclization products. | Careful structural elucidation of byproducts using 2D NMR techniques. | Modify the dehydrating agent (e.g., POCl3 vs. P2O5) and reaction temperature. | |
| Low yield in Buchwald-Hartwig amination of 5-bromo-4-methylisoquinoline | Hydrodehalogenation of the starting material (loss of bromine). | Mass spectrometry showing the presence of 4-methylisoquinoline. | Optimize the ligand, base, and solvent system. Ensure the reaction is performed under an inert atmosphere. |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of 4-Methylisoquinolin-5-amine. These should be considered as starting points and may require optimization.
Protocol 1: Nitration of 4-Methylisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylisoquinoline in concentrated sulfuric acid and cool the mixture to -5°C in an ice-salt bath.
-
Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the stirred solution of 4-methylisoquinoline, ensuring the temperature is maintained below 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product mixture.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. The mixture of 5-nitro and 8-nitro isomers will likely require separation by column chromatography.
Protocol 2: Reduction of 5-Nitro-4-methylisoquinoline (Metal/Acid Method)
-
Reaction Setup: Suspend 5-nitro-4-methylisoquinoline in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Purification: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Main Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway with potential side reactions.
Troubleshooting Workflow for Unexpected Side Products
Caption: Troubleshooting workflow for side products.
Alternative Synthetic Route: Buchwald-Hartwig Amination
Caption: Alternative synthesis via Buchwald-Hartwig amination.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Methylisoquinolin-5-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methylisoquinolin-5-amine derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: I am experiencing a low yield during the initial cyclization to form the isoquinoline core (e.g., via Bischler-Napieralski reaction). What are the likely causes and how can I improve the yield?
A1: Low yields in Bischler-Napieralski-type cyclizations are a common issue.[1][2] Potential causes include incomplete reaction, side reactions, or harsh reaction conditions leading to decomposition.
-
Inactive Substrate: The aromatic ring may not be sufficiently activated for electrophilic attack. Ensure that your starting phenethylamine derivative has appropriate electron-donating groups if necessary.
-
Side Reactions: A common side reaction is the retro-Ritter reaction, which can lead to the formation of a styrene derivative.[1]
-
Harsh Reagents: Strong dehydrating agents like PCl₅ or POCl₃ can sometimes lead to degradation.[3]
Mitigation Strategies:
-
Milder Reagents: Consider using milder cyclodehydrating agents such as triflic anhydride or oxalyl chloride.[1][2]
-
Solvent Choice: Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the retro-Ritter byproduct.[1]
-
Temperature Control: Carefully controlling the reaction temperature can minimize the formation of degradation products.[2]
Q2: My nitration step to introduce the nitro group at the 5-position is resulting in a mixture of regioisomers. How can I improve the selectivity?
A2: Achieving high regioselectivity in the nitration of isoquinolines can be challenging due to the activating and directing effects of the existing substituents.[1]
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity of the nitration reaction.[1]
-
Choice of Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. NO₂BF₄) can significantly influence the isomeric ratio.[1] A systematic screening of different nitrating agents may be necessary to find the optimal conditions.
Q3: The reduction of the 5-nitro group to the 5-amine is also reducing the isoquinoline ring. How can I selectively reduce the nitro group?
A3: The isoquinoline ring is susceptible to reduction, particularly under harsh catalytic hydrogenation conditions.[1]
Mitigation Strategies:
-
Chemoselective Reducing Agents: Employ reducing agents known for their chemoselectivity for nitro groups in the presence of reducible heterocycles.[1] Good options include:
-
Controlled Hydrogenation: If using catalytic hydrogenation (e.g., H₂, Pd/C), carefully control the reaction conditions such as pressure, temperature, and reaction time to favor the reduction of the nitro group over the ring.[1]
Q4: I am having difficulty with the methylation at the 4-position. What are the potential challenges?
A4: Direct methylation of the isoquinoline ring can be challenging.
Mitigation Strategies:
-
Activation: The 4-position may not be sufficiently nucleophilic for direct methylation. It might be necessary to first introduce a directing group or perform a metal-halogen exchange followed by quenching with a methyl electrophile.[1]
-
Alternative Synthetic Routes: Consider a synthetic strategy where the methyl group is incorporated into one of the precursors before the isoquinoline ring is formed.[1]
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to 4-Methylisoquinolin-5-amine derivatives?
A: Plausible synthetic routes often involve a multi-step process. A common approach is the construction of the isoquinoline core, followed by functional group manipulations.[1] Key reactions can include:
-
Bischler-Napieralski or Pictet-Spengler reaction: To form the initial isoquinoline or tetrahydroisoquinoline ring system.[3][4]
-
Aromatization: If a dihydroisoquinoline intermediate is formed, it will need to be oxidized to the aromatic isoquinoline.
-
Nitration: To introduce a nitro group, which can then be reduced to the amine.
-
Reduction: To convert the nitro group to the desired amine.
An alternative strategy involves starting with a pre-functionalized isoquinoline, such as a bromo-isoquinoline, and then introducing the methyl and amino groups via cross-coupling reactions.[5]
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions.[6] It allows you to quickly check for the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q: What are the best practices for purifying the final 4-Methylisoquinolin-5-amine derivative?
A: Purification is critical to obtaining a high-purity final product. Common purification techniques include:
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[6]
-
Recrystallization: This can be a highly effective method for purifying solid compounds.[6]
-
Extraction: Liquid-liquid extraction is used during the work-up to separate the product from impurities based on their solubility in different solvents.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-nitroisoquinoline
This protocol describes a general procedure for the nitration of 4-methylisoquinoline.
Materials:
-
4-Methylisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia (NH₄OH) or Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 4-methylisoquinoline in concentrated sulfuric acid to -5°C in an ice-salt bath.[6]
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of 4-methylisoquinoline, ensuring the temperature is maintained below 0°C.[6]
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.[6]
-
Filter the crude product, wash with cold water, and dry under a vacuum.[6]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Protocol 2: Reduction of 4-Methyl-5-nitroisoquinoline to 4-Methylisoquinolin-5-amine
This protocol outlines the reduction of the nitro group to an amine using iron in acidic media.
Materials:
-
4-Methyl-5-nitroisoquinoline
-
Ethanol
-
Water
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-methyl-5-nitroisoquinoline in a mixture of ethanol and water.[6]
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.[6]
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).[6]
-
Cool the reaction mixture and filter through Celite.[6]
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
The crude product can be purified by column chromatography or recrystallization.[6]
Data Presentation
Table 1: Optimization of the Nitration of 4-Methylisoquinoline
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 5-nitro isomer (%) |
| 1 | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 2 | 65 |
| 2 | HNO₃/H₂SO₄ | H₂SO₄ | -10 | 2 | 75 |
| 3 | NO₂BF₄ | CH₃CN | 0 | 3 | 55 |
| 4 | HNO₃ | Ac₂O | -5 | 2.5 | 60 |
Data is hypothetical and for illustrative purposes.
Table 2: Screening of Reducing Agents for the Conversion of 4-Methyl-5-nitroisoquinoline
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, Pd/C | Ethanol | 25 | 6 | 85 |
| 2 | Fe/HCl | Ethanol/Water | 78 | 4 | 92 |
| 3 | SnCl₂·2H₂O | Ethanol | 78 | 5 | 88 |
| 4 | Na₂S₂O₄ | THF/Water | 60 | 3 | 75 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: General experimental workflow for the synthesis of 4-Methylisoquinolin-5-amine.
Caption: Troubleshooting decision tree for low yield in the cyclization step.
Caption: Simplified reaction pathway for the nitration of 4-methylisoquinoline.
References
Technical Support Center: Bischler-Napieralski Cyclization for Isoquinoline Synthesis
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is fundamental in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[1][4] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][5]
Q2: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:[1]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[1] Electron-withdrawing groups on the ring will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[1][6]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, which involves the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[1][7] This is particularly prevalent when the resulting styrene is highly conjugated.[1]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1][8]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate. For substrates with electron-rich aromatic rings, standard reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are often sufficient.[6][7] For less reactive substrates, more potent conditions, such as a mixture of P₂O₅ in refluxing POCl₃, may be necessary.[2][5] Milder and more modern conditions employing triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also be effective, especially for sensitive substrates.[3][8]
Q4: I am observing the formation of a styrene derivative as a major byproduct. How can this be minimized?
The formation of a styrene derivative indicates the occurrence of the retro-Ritter reaction.[1][7] To mitigate this side reaction, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[5][7]
-
Milder Conditions: Employing a modern protocol, such as the use of triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][7]
Q5: My reaction has resulted in an unexpected regioisomer. What could be the cause?
The formation of an unexpected regioisomer can occur if there are multiple, electronically favorable positions for cyclization on the aromatic ring.[1] This is influenced by the substitution pattern on the arene. In some cases, particularly with P₂O₅, an ipso-attack followed by rearrangement can occur, leading to an unexpected product.[1][9] Careful analysis of the electronic properties of your substrate and potentially modifying activating groups can help direct the cyclization to the desired position.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[1] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1][5] |
| The dehydrating agent is not potent enough for the specific substrate.[1] | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1][7] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[1] |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline.[1] | |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.[1] | Modification of activating groups may be necessary to direct the cyclization. |
| ipso-attack followed by rearrangement, especially with P₂O₅.[1] | Consider using a different dehydrating agent like POCl₃, which may favor the desired cyclization. | |
| Formation of Styrene Byproduct | Competing retro-Ritter reaction.[1][7] | Use the corresponding nitrile as a solvent to shift the equilibrium. Employ milder conditions (e.g., Tf₂O/2-chloropyridine) at lower temperatures.[1][5][7] |
| Thick, Tarry Reaction Mixture | Polymerization or decomposition at high temperatures or with prolonged reaction times.[8] | Carefully control the reaction temperature and monitor the reaction closely to avoid overheating. Stop the reaction as soon as the starting material is consumed.[8] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline for substrates with electron-rich aromatic rings and may require optimization.
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1]
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.[1] The addition may be exothermic, so cooling with an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a stirred solution of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate) to neutralize the excess acid.[8]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method is suitable for more sensitive substrates and allows for milder reaction conditions.
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.[8]
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[8]
-
Cool the mixture to a low temperature (e.g., -20 °C).[8]
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[8]
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.[6][8]
-
Upon completion, quench the reaction with a basic solution (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in the previous protocol.
-
Purify the crude product as needed.
Visual Guides
Caption: The general mechanism of the Bischler-Napieralski reaction.
Caption: A typical experimental workflow for the Bischler-Napieralski cyclization.
Caption: A decision tree for troubleshooting common Bischler-Napieralski issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Selective Reduction of 4-Methyl-8-Nitroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective reduction of the nitro group in 4-methyl-8-nitroisoquinoline to yield 4-methylisoquinolin-8-amine. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the selective reduction of 4-methyl-8-nitroisoquinoline, presented in a question-and-answer format.
Problem 1: Incomplete reaction or low yield of 4-methylisoquinolin-8-amine.
-
Possible Cause A: Inactive Catalyst (for Catalytic Hydrogenation)
-
Identification: The reaction shows little to no consumption of the starting material by TLC or LC-MS analysis, even after an extended reaction time.
-
Mitigation:
-
Ensure the palladium on carbon (Pd/C) catalyst is fresh and has been stored properly. Older or improperly stored catalysts can lose activity.
-
Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
-
Ensure the reaction solvent is of high purity and degassed, as impurities can poison the catalyst.
-
-
-
Possible Cause B: Insufficient Reducing Agent or Acid (for Metal/Acid Reduction)
-
Identification: The reaction stalls, and both starting material and product are observed by TLC or LC-MS.
-
Mitigation:
-
For Fe/HCl reductions, ensure the iron powder is finely divided and activated. Pre-washing with dilute HCl can be effective.
-
Increase the equivalents of the metal (e.g., Fe, SnCl2) and the acid.
-
Ensure efficient stirring to maintain good contact between the reagents and the substrate, which may have limited solubility.[1]
-
-
-
Possible Cause C: Poor Solubility of Starting Material
-
Identification: The starting material is not fully dissolved in the reaction solvent, leading to a sluggish or incomplete reaction.
-
Mitigation:
-
Choose a solvent system in which the 4-methyl-8-nitroisoquinoline is more soluble. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices.[1] For metal/acid reductions, a mixture of ethanol and water is often used.[1]
-
A co-solvent may be added to improve solubility.
-
Increase the reaction temperature, if the chosen method allows, to enhance solubility and reaction rate.
-
-
Problem 2: Formation of significant byproducts.
-
Possible Cause A: Over-reduction of the Isoquinoline Ring
-
Identification: Formation of tetrahydroisoquinoline derivatives, which can be identified by the loss of aromatic signals and the appearance of aliphatic signals in the 1H NMR spectrum.
-
Mitigation:
-
This is more common with catalytic hydrogenation under harsh conditions (high pressure or temperature).[1] Reduce the hydrogen pressure (typically 1-3 atm is sufficient) and conduct the reaction at room temperature.[1]
-
Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Consider using a more chemoselective method, such as reduction with SnCl2·2H2O or sodium dithionite, which are less likely to reduce the heterocyclic ring.
-
-
-
Possible Cause B: Dehalogenation (if other halogen substituents are present)
-
Identification: Loss of a halogen substituent, confirmed by mass spectrometry.
-
Mitigation:
-
Avoid using Pd/C with hydrogen gas, as this is known to cause dehalogenation.
-
Raney Nickel is often a better choice for catalytic hydrogenation when halogens are present.
-
Non-catalytic methods like SnCl2 or Fe/HCl are generally preferred as they do not typically cause dehalogenation.
-
-
Problem 3: Difficulties in product isolation and purification.
-
Possible Cause A: Emulsion formation during workup
-
Identification: Difficulty in separating the organic and aqueous layers after extraction.
-
Mitigation:
-
Add a saturated brine solution to the aqueous layer to help break the emulsion.
-
Filter the entire mixture through a pad of Celite.
-
Centrifugation can also be an effective method to separate the layers.
-
-
-
Possible Cause B: Product is water-soluble
-
Identification: Low recovery of the product in the organic layer after extraction.
-
Mitigation:
-
Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the amine product in the aqueous phase.
-
Evaporate the aqueous layer and extract the residue with an organic solvent.
-
-
-
Possible Cause C: Co-elution with residual tin salts during chromatography (for SnCl2 reduction)
-
Identification: Broad or tailing peaks during column chromatography, and the presence of inorganic impurities in the final product.
-
Mitigation:
-
During the workup, after basifying the reaction mixture, stir for an extended period to ensure complete precipitation of tin salts.
-
Filter the mixture through Celite before extraction.
-
Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate or a Rochelle's salt solution to remove residual tin salts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for the selective reduction of the nitro group in 4-methyl-8-nitroisoquinoline?
A1: The two most commonly cited and reliable methods are catalytic hydrogenation and metal/acid reduction.[1]
-
Catalytic Hydrogenation: This method typically uses palladium on carbon (Pd/C) as a catalyst with hydrogen gas in a solvent like ethanol or methanol.[1] It is often high-yielding and clean, but care must be taken to avoid over-reduction of the isoquinoline ring.[1]
-
Metal/Acid Reduction: A classic and robust method involves using a metal such as iron powder in the presence of an acid like hydrochloric acid or acetic acid.[1] This method is generally very chemoselective for the nitro group.
Q2: I need to perform the reduction on a substrate that is sensitive to acidic conditions. What are my options?
A2: For acid-sensitive substrates, you should avoid methods like Fe/HCl or SnCl2/HCl. Good alternatives include:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C). It is performed under neutral conditions and avoids the use of high-pressure hydrogen gas.
-
Sodium Dithionite (Na2S2O4): This is an economical and mild reducing agent that works well in aqueous or semi-aqueous media and is tolerant of many functional groups.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A suitable TLC eluent system would be a mixture of ethyl acetate and hexanes. The product, 4-methylisoquinolin-8-amine, will be more polar than the starting material, 4-methyl-8-nitroisoquinoline, and thus will have a lower Rf value.
Q4: Are there any metal-free methods available for this reduction?
A4: Yes, several metal-free methods have been developed. One notable example is the use of tetrahydroxydiboron with an organocatalyst, which offers high chemoselectivity at room temperature.[3] Sodium dithionite is another common metal-free option.[2]
Data Presentation
Table 1: Comparison of Common Methods for Selective Nitro Group Reduction
| Method | Reagents/Catalyst | Hydrogen Source | Typical Solvent(s) | Typical Temp. (°C) | Typical Yield (%) | Selectivity & Notes |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1-3 atm) | Ethanol, Methanol, EtOAc | 25 | >90 | High yield, but risk of over-reduction of the isoquinoline ring.[1] Not ideal for substrates with halogens. |
| Metal/Acid Reduction (Fe) | Fe powder, HCl (cat.) | - | Ethanol/Water | Reflux | 80-95 | Robust and highly chemoselective for the nitro group.[1] |
| Metal/Acid Reduction (SnCl₂) | SnCl₂·2H₂O | - | Ethanol, Ethyl Acetate | 50-70 | 85-95 | Mild and highly selective, especially in the presence of carbonyl groups. Workup can be challenging. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | HCOONH₄ | Methanol, Ethanol | Reflux | 85-95 | Avoids high-pressure H₂, good for acid-sensitive substrates. |
| Sodium Dithionite Reduction | Na₂S₂O₄ | - | Water/Dioxane, Water/MeOH | 25 - 60 | 80-90 | Metal-free, mild conditions, and good chemoselectivity.[2] |
Experimental Protocols
Method A: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-methyl-8-nitroisoquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, 20 mL/g).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1-3 atm. Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-methylisoquinolin-8-amine. Further purification can be achieved by recrystallization or column chromatography.
Method B: Metal/Acid Reduction (Fe/HCl)
-
Reaction Setup: Suspend 4-methyl-8-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Reagent Addition: Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite. Wash the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be done by column chromatography.[1]
Visualizations
Caption: Experimental workflow for the selective reduction of 4-methyl-8-nitroisoquinoline.
Caption: Troubleshooting flowchart for low yield in the reduction of 4-methyl-8-nitroisoquinoline.
References
Technical Support Center: Selective Reduction of the Isoquinoline Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the selective reduction of the isoquinoline ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective reduction of the isoquinoline ring to 1,2,3,4-tetrahydroisoquinoline?
A1: The most common methods involve catalytic hydrogenation, transfer hydrogenation, and chemical reduction with hydride reagents. Catalytic hydrogenation using catalysts like Platinum Oxide (PtO₂) in an acidic medium is a classic approach.[1] Transfer hydrogenation offers a milder alternative, often employing a hydrogen donor in the presence of a transition metal catalyst. Chemical reductions with reagents such as sodium borohydride (NaBH₄), especially after activation of the isoquinoline ring, are also widely used.[2][3]
Q2: How can I selectively reduce the pyridine ring of isoquinoline while leaving the benzene ring intact?
A2: Selective reduction of the pyridine ring is typically achieved under acidic conditions. Catalytic hydrogenation in the presence of an acid like acetic acid or hydrochloric acid favors the saturation of the nitrogen-containing ring.[1] Reagents like sodium cyanoborohydride in acidic solution are also effective for this transformation.[4]
Q3: Is it possible to selectively reduce the benzene ring of isoquinoline?
A3: Yes, selective reduction of the benzene ring can be achieved by performing catalytic hydrogenation in a strongly acidic medium, such as concentrated hydrochloric acid, with a platinum catalyst.[1] This method leads to the formation of 5,6,7,8-tetrahydroisoquinoline.
Q4: What is the role of the Bischler-Napieralski reaction in the synthesis of tetrahydroisoquinolines?
A4: The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[5][6][7][8] These dihydroisoquinolines can then be readily reduced to 1,2,3,4-tetrahydroisoquinolines using various reducing agents like sodium borohydride or through catalytic hydrogenation.[3] This two-step sequence is a common strategy for preparing substituted tetrahydroisoquinolines.
Q5: How do substituents on the isoquinoline ring affect the reduction?
A5: Substituents can significantly influence the regioselectivity and rate of reduction. Electron-donating groups on the benzene ring can facilitate electrophilic aromatic substitution, which is a key step in the Bischler-Napieralski reaction, thereby influencing the subsequent reduction.[3][8] During the reduction itself, the electronic nature and steric hindrance of substituents can affect the approach of the reducing agent or the catalyst to the ring, potentially altering the selectivity.[9][10]
Troubleshooting Guides
Problem 1: Over-reduction to decahydroisoquinoline
Symptoms: The final product is a mixture of the desired tetrahydroisoquinoline and the fully saturated decahydroisoquinoline, or the decahydroisoquinoline is the major product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Harsh reaction conditions | Reduce the hydrogen pressure and/or reaction temperature. |
| Prolonged reaction time | Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Inappropriate catalyst or solvent | For selective pyridine ring reduction, ensure the medium is sufficiently acidic. For benzene ring reduction, a strongly acidic medium is required.[1] Consider switching to a milder reducing agent like sodium borohydride after ring activation. |
Problem 2: Low or no yield of the desired tetrahydroisoquinoline
Symptoms: The reaction results in a low yield of the target product, with a significant amount of starting material remaining or the formation of side products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive catalyst | Ensure the catalyst is fresh and has not been poisoned. If using a heterogeneous catalyst, ensure proper activation. |
| Ineffective reducing agent | Check the quality and age of the reducing agent (e.g., NaBH₄ can decompose over time). Use a freshly opened bottle or standardize the reagent. |
| Insufficiently activated substrate | If using a mild reducing agent like NaBH₄, the isoquinoline ring may require activation, for example, by conversion to an isoquinolinium salt. |
| Inappropriate reaction conditions | Optimize the reaction temperature, solvent, and pH. Some reductions are highly sensitive to these parameters. |
Problem 3: Formation of unexpected side products
Symptoms: Characterization of the product mixture reveals the presence of unexpected compounds.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Side reactions of functional groups | Protect sensitive functional groups on the isoquinoline ring before the reduction. |
| Retro-Ritter reaction (in Bischler-Napieralski) | If using the Bischler-Napieralski route, the formation of a styrene byproduct can occur.[5] To minimize this, consider using milder cyclization conditions or alternative reagents.[5] |
| Isomerization | Depending on the conditions, double bond isomerization might occur in partially reduced intermediates. |
Data Presentation: Comparison of Reduction Methods
| Method | Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Catalytic Hydrogenation | Isoquinoline | PtO₂ | conc. HCl | RT | - | High | 5,6,7,8-THIQ | [1] |
| Catalytic Hydrogenation | Isoquinoline | Pt | CH₃COOH | RT | - | High | 1,2,3,4-THIQ | [1] |
| Transfer Hydrogenation | Various Isoquinolines | Cu(CF₃SO₃)₂ / Oxazaborolidine-BH₃ complex | 1,2-dichloroethane | RT | 24 | 61-85 | 1,2,3,4-THIQ | [11] |
| Chemical Reduction | Dihydroisoquinolines | NaBH₄ | MeOH/H₂O | 0 - RT | 1 | High | 1,2,3,4-THIQ | [3][8] |
| Photoreduction | Isoquinolines | Et₃SiH / TFA | - | RT | - | Smoothly reduced | 1,2,3,4-THIQ | [12] |
Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions. This table provides a general comparison.
Experimental Protocols
Protocol 1: Selective Reduction of the Pyridine Ring via Catalytic Hydrogenation
-
Preparation: In a hydrogenation vessel, dissolve the isoquinoline substrate in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of Platinum Oxide (PtO₂).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Reaction: Stir the mixture at room temperature until the theoretical amount of hydrogen is consumed, monitoring the reaction by TLC or GC/MS.
-
Work-up: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a basic solution (e.g., saturated NaHCO₃) to neutralize the acid. Dry the organic layer over anhydrous sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bischler-Napieralski Reaction followed by Reduction
Part A: Bischler-Napieralski Cyclization [7][8]
-
Preparation: In a round-bottom flask, dissolve the β-arylethylamide in a suitable solvent (e.g., acetonitrile or toluene).
-
Reagent Addition: Cool the solution in an ice bath and slowly add the dehydrating agent (e.g., POCl₃ or P₂O₅).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a suitable base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers and concentrate under reduced pressure.
Part B: Reduction of the Dihydroisoquinoline [3]
-
Preparation: Dissolve the crude 3,4-dihydroisoquinoline from Part A in methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purification: Purify the resulting 1,2,3,4-tetrahydroisoquinoline by column chromatography.
Mandatory Visualizations
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Ferrocenoyl-adenines: substituent effects on regioselective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Ferrocenoyl-adenines: substituent effects on regioselective acylation [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with 4-Methylisoquinolin-8-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 4-Methylisoquinolin-8-amine. This challenging substrate requires careful optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Methylisoquinolin-8-amine a challenging substrate for Buchwald-Hartwig amination?
A1: The reduced reactivity of 4-Methylisoquinolin-8-amine in palladium-catalyzed cross-coupling reactions is attributed to a combination of electronic and steric factors. The nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[1] Additionally, the amino group at the 8-position is sterically hindered by the adjacent fused ring and the methyl group at the 4-position, which can impede its approach to the palladium center.[1]
Q2: What are the most critical parameters to consider when optimizing the reaction?
A2: The choice of ligand, base, and solvent are paramount for a successful amination of 4-Methylisoquinolin-8-amine.[1] Bulky, electron-rich phosphine ligands are often necessary to promote the crucial oxidative addition and reductive elimination steps.[1][2] The base must be strong enough to deprotonate the amine without coordinating to the palladium catalyst.[1] The solvent should facilitate the dissolution of all reaction components and not interfere with the catalytic cycle.[3]
Q3: I am observing significant amounts of starting material decomposition. What could be the cause?
A3: Decomposition of starting materials in Buchwald-Hartwig amination can often be attributed to the use of a base that is too strong or reactive for the specific substrate. For base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable than strong alkoxides like sodium tert-butoxide (NaOtBu).[4][5] Additionally, high reaction temperatures can lead to decomposition, so it is advisable to screen a range of temperatures.
Q4: How can I minimize the formation of hydrodehalogenation byproducts?
A4: Hydrodehalogenation, the replacement of the halide on the aryl partner with a hydrogen atom, is a common side reaction. This can be minimized by using ligands that promote reductive elimination over competing pathways.[2] Ensuring strictly anhydrous and oxygen-free conditions is also crucial, as water and oxygen can contribute to catalyst deactivation and the formation of undesired byproducts.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of 4-Methylisoquinolin-8-amine.
Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the use of a high-purity palladium precatalyst. - Consider using a pre-activated Pd(0) source like Pd₂(dba)₃. - Thoroughly degas the solvent and reaction mixture to remove oxygen. |
| Poor Ligand Choice | - Switch to a bulkier, more electron-rich ligand such as BrettPhos, RuPhos, or other biarylphosphine ligands.[1] - Screen a panel of ligands to identify the optimal one for your specific aryl halide. |
| Suboptimal Base | - If using a weak base with an aryl chloride, switch to a stronger, non-coordinating base like LHMDS or KHMDS.[1] - For aryl bromides or iodides, Cs₂CO₃ or K₃PO₄ can be effective.[4] - Ensure the base is anhydrous and of high purity. |
| Incorrect Solvent | - Switch to a solvent known to be effective for this transformation, such as t-BuOH, dioxane, or toluene.[1][3] - Ensure the solvent is anhydrous. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Buchwald-Hartwig aminations often require heating (80-110 °C).[1] |
Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Suggested Solution |
| Catalyst Deactivation Pathway | - This can be more prevalent with electron-poor aryl halides. Try a different ligand that favors reductive elimination. - Consider a lower reaction temperature. |
| Presence of Water | - Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere. |
| Oxygen Contamination | - Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Amination of 4-Methylisoquinolin-8-amine
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimized) | Rationale for Improvement |
| Pd Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ is often more stable and can be highly effective with appropriate ligands.[1] |
| Ligand | Xantphos | RuPhos | BrettPhos | BrettPhos is a bulky, electron-rich ligand known to be effective for coupling with sterically hindered amines.[1] |
| Base | K₂CO₃ | Cs₂CO₃ | LHMDS | Stronger, non-coordinating bases like LHMDS can deprotonate the amine without interfering with the catalyst.[1] |
| Solvent | Toluene | Dioxane | t-BuOH | Polar aprotic or alcoholic solvents can improve solubility and reaction rates.[1] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures are often necessary to overcome the activation energy barrier for this challenging substrate.[1] |
| Hypothetical Yield | <15% | 30-50% | >70% | Illustrates potential improvement with systematic optimization.[1] |
Experimental Protocols
Optimized Experimental Protocol for Buchwald-Hartwig Amination of 4-Methylisoquinolin-8-amine[1]
To an oven-dried Schlenk tube, add 4-Methylisoquinolin-8-amine (1.0 equiv.), the desired aryl halide (1.2 equiv.), BrettPhos (0.05 equiv.), and Pd(OAc)₂ (0.02 equiv.). Evacuate and backfill the tube with argon three times. Add anhydrous t-BuOH as the solvent. Add LHMDS (1.0 M in THF, 2.0 equiv.) dropwise at room temperature. Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for optimizing reaction conditions.
Caption: Competing pathways: productive amination vs. catalyst inhibition.
References
Technical Support Center: Improving Selectivity in the Nitration of 4-Methylisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylisoquinoline. Our goal is to help you overcome common challenges and improve the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 4-methylisoquinoline?
The electrophilic nitration of 4-methylisoquinoline typically yields a mixture of two primary isomers: 4-methyl-5-nitroisoquinoline and 4-methyl-8-nitroisoquinoline. The reaction occurs on the benzene ring of the isoquinoline core, as the pyridine ring is deactivated towards electrophilic attack.[1] The position of the methyl group at C-4 influences the regioselectivity of the nitration.
Q2: Why is controlling the selectivity in the nitration of 4-methylisoquinoline challenging?
Controlling the regioselectivity between the C-5 and C-8 positions is a significant challenge due to the subtle interplay of electronic and steric effects. The nitrogen atom in the isoquinoline ring deactivates the molecule towards electrophilic substitution, making the reaction conditions crucial.[2] Both the C-5 and C-8 positions are activated by the fused benzene ring, leading to the formation of a mixture of isomers under standard nitrating conditions.
Q3: What are the key factors influencing the isomer ratio (5-nitro vs. 8-nitro)?
The ratio of 4-methyl-5-nitroisoquinoline to 4-methyl-8-nitroisoquinoline is primarily influenced by:
-
Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable isomer and can enhance selectivity.[3]
-
Nitrating Agent: The choice of nitrating agent and its concentration can significantly impact the isomer distribution.[3]
-
Steric Hindrance: The methyl group at the 4-position can sterically hinder the approach of the nitrating agent to the C-5 position, potentially favoring nitration at the C-8 position.
Q4: Are there alternative methods to traditional nitration with mixed acids?
Yes, alternative nitration methods can offer different selectivities. One notable alternative is nucleophilic nitration, which can introduce a nitro group at positions not accessible through electrophilic substitution, such as the C-1 position.[2] Other nitrating systems, such as those using metal nitrates or dinitrogen pentoxide, may also provide different regioselectivity.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of 4-methylisoquinoline.
Problem 1: Low overall yield of nitrated products.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the nitrating mixture is added slowly and at a controlled temperature to allow the reaction to proceed to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time if starting material is still present. |
| Degradation of Starting Material | - Maintain a low reaction temperature (e.g., -5°C to 0°C) to prevent side reactions and degradation.[2]- Use a less harsh nitrating agent if possible. |
| Difficult Product Isolation | - After quenching the reaction with ice, ensure complete precipitation of the product by adjusting the pH.- Use an appropriate solvent for extraction if the product is not precipitating. |
Problem 2: Poor selectivity with a mixture of 5-nitro and 8-nitro isomers.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | - Lower the reaction temperature. Perform the reaction at -10°C or even lower to see if selectivity improves.[3] |
| Inappropriate Nitrating Agent | - Experiment with different nitrating agents. For example, using nitronium tetrafluoroborate (NO₂BF₄) might offer different selectivity compared to the standard HNO₃/H₂SO₄ mixture.[3] |
| Kinetic vs. Thermodynamic Control | - Shorter reaction times at lower temperatures may favor the kinetically controlled product, while longer times at slightly higher (but still controlled) temperatures may favor the thermodynamic product. |
Problem 3: Formation of undesired byproducts (e.g., dinitrated products or oxidation products).
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | - Strictly maintain the recommended low temperature throughout the addition of the nitrating agent and the subsequent stirring. |
| Excess Nitrating Agent | - Use a stoichiometric amount of the nitrating agent. An excess can lead to dinitration. |
| Presence of Oxidizing Impurities | - Ensure the use of high-purity starting materials and reagents. |
Quantitative Data
While specific, directly comparable quantitative data for the nitration of 4-methylisoquinoline is not extensively available in the literature, the following table summarizes the expected outcomes based on general principles of isoquinoline nitration.
| Nitrating System | Typical Temperature | Expected Major Isomer(s) | General Observations on Selectivity |
| Fuming HNO₃ / conc. H₂SO₄ | -5°C to 0°C | Mixture of 4-methyl-5-nitroisoquinoline and 4-methyl-8-nitroisoquinoline. | Selectivity is often moderate and highly dependent on precise temperature control. Lower temperatures may favor the 8-nitro isomer due to reduced steric hindrance. |
| KNO₃ / conc. H₂SO₄ | 0°C to 25°C | Mixture of 5-nitro and 8-nitro isomers. | A common alternative to fuming nitric acid. |
| NO₂BF₄ in an inert solvent | -20°C to 0°C | May offer different isomer ratios compared to mixed acids. | Can be a milder and more selective nitrating agent. |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-8-nitroisoquinoline (Adapted from a general procedure for substituted quinolines)[2]
Materials:
-
4-methylisoquinoline
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Aqueous ammonia or sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylisoquinoline in concentrated sulfuric acid.
-
Cool the mixture to -5°C in an ice-salt bath.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of 4-methylisoquinoline, ensuring the temperature is maintained below 0°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours). Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under a vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Considerations for the Synthesis of 4-methyl-5-nitroisoquinoline
The selective synthesis of 4-methyl-5-nitroisoquinoline is more challenging due to potential steric hindrance from the adjacent methyl group. A multi-step synthesis might be a more viable approach.[6] This could involve:
-
Nitration of a precursor molecule before the formation of the isoquinoline ring.
-
Using a directing group to favor nitration at the 5-position, followed by its removal.
A direct nitration approach would likely require careful optimization of reaction conditions, potentially using milder nitrating agents and very low temperatures to favor the kinetically controlled product.
Visualizations
Caption: General reaction pathway for the nitration of 4-methylisoquinoline.
Caption: Troubleshooting logic for improving nitration selectivity.
References
- 1. Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methylisoquinolin-5-amine and Its Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 4-Methylisoquinolin-5-amine derivatives against other isoquinoline-based compounds, with a focus on their activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). 4-Methylisoquinolin-5-amine serves as a crucial pharmacophore in the development of potent modulators of this key pain receptor. While direct comparative data for 4-Methylisoquinolin-5-amine is limited, this guide presents data for its derivatives, highlighting the significance of the substituted 5-aminoisoquinoline scaffold in achieving high antagonist potency.
Quantitative Data Summary
The following table summarizes the in vitro antagonist activity of various isoquinoline derivatives against the human TRPV1 (hTRPV1) receptor. The data is primarily focused on urea derivatives of 5-aminoisoquinoline, a close analog and key intermediate related to 4-Methylisoquinolin-5-amine. The activity is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the receptor's response to an agonist, typically capsaicin.
| Compound ID | Structure | Assay Type | Agonist | hTRPV1 IC50 (nM) | Reference |
| 14a | N-(4-(trifluoromethyl)benzyl)isoquinolin-5-ylurea | FLIPR-based Calcium Influx | Capsaicin | 4 | [1] |
| 1 (HTS Hit) | N-(4-tert-butylbenzyl)isoquinolin-5-ylurea | FLIPR-based Calcium Influx | Capsaicin | 22 | [1] |
| A-425619 | 1-(Isoquinolin-5-yl)-3-(4-trifluoromethyl-benzyl)-urea | FLIPR-based Calcium Influx | Capsaicin | 5 | [2][3] |
| 3b | N1-(isoquinolin-5-yl)-N2-(4-bromophenyl)pyrrolidine-1,2-dicarboxamide | FLIPR-based Calcium Influx | Capsaicin | 84 | [4] |
| Capsazepine | (Z)-N-(2-chloro-6-fluorobenzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea | FLIPR-based Calcium Influx | Capsaicin | 149 | [2] |
| Ruthenium Red | ammoniated ruthenium oxychloride | FLIPR-based Calcium Influx | Capsaicin | 512 | [2] |
Experimental Protocols
The primary assay used to determine the antagonist activity of these isoquinoline derivatives is the in vitro measurement of capsaicin-induced calcium influx in cells expressing the human TRPV1 receptor. A common high-throughput method for this is the Fluorometric Imaging Plate Reader (FLIPR) assay.
FLIPR-Based Calcium Influx Assay for TRPV1 Antagonists
Objective: To measure the ability of test compounds to inhibit the influx of calcium through the hTRPV1 channel upon activation by the agonist capsaicin.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor (hTRPV1-HEK293).
Materials:
-
hTRPV1-HEK293 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit)
-
Probenecid (to prevent dye leakage)
-
Capsaicin (TRPV1 agonist)
-
Test compounds (isoquinoline derivatives)
-
384-well black-walled, clear-bottom assay plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed hTRPV1-HEK293 cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in assay buffer with probenecid) to each well. Incubate the plate for 1 hour at 37°C to allow for dye uptake and de-esterification.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., 4-Methylisoquinolin-5-amine derivatives) and reference antagonists (e.g., capsazepine) in the assay buffer. Add the compound solutions to the respective wells of the cell plate. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the TRPV1 receptors.
-
Agonist Stimulation and Fluorescence Reading: Place the assay plate into the FLIPR instrument. The instrument will add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells to stimulate the TRPV1 channels. Simultaneously, the FLIPR will measure the change in fluorescence intensity over time. The influx of calcium upon channel activation leads to an increase in the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The antagonist effect of the test compounds is determined by the reduction in the capsaicin-induced fluorescence signal compared to control wells (containing only vehicle). The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 receptor, leading to the sensation of pain. Antagonists based on the 4-Methylisoquinolin-5-amine scaffold block this pathway.
Caption: TRPV1 Signaling Pathway and Point of Antagonist Action.
Experimental Workflow for TRPV1 Antagonist Screening
The diagram below outlines a typical high-throughput screening workflow to identify and characterize novel TRPV1 antagonists, such as derivatives of 4-Methylisoquinolin-5-amine.
Caption: High-Throughput Screening Workflow for TRPV1 Antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of Novel Isoquinoline Derivatives as Protein Kinase C ζ (PKCζ) Inhibitors
For Immediate Release
In a significant advancement for drug discovery, researchers have identified and optimized two new series of isoquinoline derivatives as potent and selective inhibitors of Protein Kinase C ζ (PKCζ). The study, which employed a fragment-merging strategy, has led to the development of highly effective compounds with potential applications in treating inflammatory diseases such as rheumatoid arthritis. This guide provides a comprehensive comparison of the efficacy of these novel 4,6- and 5,7-disubstituted isoquinoline derivatives, supported by experimental data and detailed protocols.
The research successfully identified two distinct chemical series, 4,6-disubstituted and 5,7-disubstituted isoquinolines, as novel inhibitors of PKCζ.[1] Through a strategic fragment-merging approach, initial hits from a monosubstituted isoquinoline fragment library were combined to generate potent lead compounds.[1] Subsequent optimization of these leads has resulted in the identification of compounds with significant therapeutic potential.[1]
Comparative Efficacy of Substituted Isoquinoline Derivatives
The inhibitory activities of the synthesized isoquinoline derivatives were evaluated against PKCζ. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the efficacy of the compounds. A lower IC50 value corresponds to a higher potency.
| Compound ID | Substitution Pattern | Target | IC50 (nM) |
| Series 1 | |||
| Fragment 1 | 4-substituted isoquinoline | PKCζ | >10000 |
| Fragment 2 | 6-substituted isoquinoline | PKCζ | >10000 |
| Merged Hit 1 | 4,6-disubstituted isoquinoline | PKCζ | 500 |
| Optimized Cmpd 1A | 4,6-disubstituted isoquinoline | PKCζ | 50 |
| Series 2 | |||
| Fragment 3 | 5-substituted isoquinoline | PKCζ | >10000 |
| Fragment 4 | 7-substituted isoquinoline | PKCζ | >10000 |
| Merged Hit 2 | 5,7-disubstituted isoquinoline | PKCζ | 300 |
| Optimized Cmpd 37 | 5,7-disubstituted isoquinoline | PKCζ | 5 |
This table presents a summary of the progressive optimization of isoquinoline-based PKCζ inhibitors, culminating in the highly potent compound 37.
Experimental Protocols
Synthesis of Substituted Isoquinoline Derivatives
The synthesis of the target isoquinoline derivatives was achieved through a multi-step process. A generalized protocol is outlined below.
General Procedure for Suzuki Coupling:
A mixture of the respective bromo-isoquinoline (1.0 eq), boronic acid or ester (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of dioxane and water was heated under microwave irradiation at 120 °C for 30 minutes. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired coupled product.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against PKCζ was determined using a radiometric filter binding assay.
Protocol:
-
The kinase reaction was carried out in a 96-well plate in a final volume of 25 µL.
-
The reaction mixture contained 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT, 10 µM ATP, 0.4 µCi of [γ-32P]ATP, and 0.2 µg of the substrate peptide.
-
The reaction was initiated by the addition of the PKCζ enzyme.
-
The plate was incubated at 30 °C for 60 minutes.
-
The reaction was stopped by the addition of 50 µL of 1% phosphoric acid.
-
The reaction mixture was then transferred to a P81 phosphocellulose filter plate.
-
The filter plate was washed three times with 0.75% phosphoric acid.
-
After drying, the radioactivity on the filter was measured using a liquid scintillation counter.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: A flowchart illustrating the fragment-merging strategy for the discovery of novel PKCζ inhibitors.
Caption: A diagram depicting the inhibition of the PKCζ signaling pathway by the novel isoquinoline derivatives.
The development of these potent and selective PKCζ inhibitors, particularly compound 37, represents a promising new avenue for the treatment of rheumatoid arthritis and other inflammatory conditions.[1] Further in vivo studies have demonstrated the efficacy of these compounds in animal models, suggesting their potential for clinical development.[1] The isoquinoline scaffold continues to be a valuable starting point for the discovery of novel therapeutic agents.[2][3]
References
Structure-activity relationship (SAR) studies of 4-Methylisoquinolin-5-amine analogues
An Objective Comparison of 4-Methylisoquinolin-5-amine Analogues in Drug Discovery
This guide provides a comparative analysis of the structure-activity relationship (SAR) studies concerning 4-Methylisoquinolin-5-amine analogues. While direct and extensive SAR data for this specific scaffold is emerging, this document synthesizes available information on its derivatives and compares their potential with closely related isoquinoline and quinoline structures. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.
Introduction to 4-Methylisoquinolin-5-amine
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation for numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. 4-Methylisoquinolin-5-amine, in particular, serves as a crucial intermediate in the synthesis of modulators for various biological targets, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, tankyrase, and vanilloid receptors[1][2]. Its structural features, including the reactive 5-amino group, offer a versatile handle for chemical modifications to explore and optimize biological activity[1][3].
Comparative Structure-Activity Relationship (SAR) Analysis
Direct SAR studies on a wide range of 4-Methylisoquinolin-5-amine analogues are not extensively published. However, by examining the SAR of related quinoline and isoquinoline derivatives, we can infer potential relationships for this scaffold. The following table summarizes key SAR insights from related compound series, providing a predictive framework for the development of novel 4-Methylisoquinolin-5-amine analogues.
Table 1: Inferred Structure-Activity Relationships for 4-Methylisoquinolin-5-amine Analogues Based on Related Scaffolds
| Position of Modification | Type of Modification | Predicted Effect on Activity | Rationale and Supporting Evidence from Related Compounds |
| 5-Amino Group | Acylation, Alkylation, Sulfonylation | Modulated activity and selectivity | The 5-amino group is a key point for derivatization to explore SAR[1][3]. Modifications at the amino group of related 4-aminoquinolines and 8-aminoisoquinolines significantly impact their biological activities, including anticancer and antimalarial effects[4][5][6]. |
| 4-Methyl Group | Replacement with other alkyl or aryl groups | Potential increase in potency and metabolic stability | The methyl group at the 4-position can influence metabolic stability and potency[4]. Systematic variation of substituents at this position in related quinoline methanols was critical for activity[7]. |
| Isoquinoline Core | Introduction of substituents (e.g., halogens, alkoxy) at positions 7 or 8 | Altered electronic properties and target binding | Electron-withdrawing groups at the 7-position of 4-aminoquinolines have been shown to influence pKa and antiplasmodial activity[8]. Phenylaminoisoquinolinequinones have shown antiproliferative activity, with substituent positions impacting their efficacy[4]. |
| Fused Heterocyclic Systems | Cyclization involving the 5-amino group | Novel biological activities | The 5-amino group is a versatile handle for constructing more complex, fused heterocyclic systems, which can lead to novel pharmacological profiles[1]. Imidazo[4,5-c]quinoline derivatives are potent modulators of the PI3K/PKB pathway[9]. |
Potential Therapeutic Applications and Signaling Pathways
Based on its role as a synthetic intermediate, 4-Methylisoquinolin-5-amine analogues are being explored for their potential as:
-
Kinase Inhibitors: The PI3K/PKB pathway is crucial in cell cycle regulation, and its dysregulation is a hallmark of many cancers[1]. Quinoline and isoquinoline scaffolds are prominent in the development of kinase inhibitors[10][11].
-
Anticancer Agents: Derivatives of related aminoisoquinolines have shown antiproliferative activity against various cancer cell lines[4][5].
-
Vanilloid Receptor (TRPV1) Antagonists: 4-Methylisoquinolin-5-amine is a constituent in the synthesis of vanilloid receptor modulators, which are being investigated for the treatment of pain and inflammation[2].
Below is a diagram illustrating the PI3K/PKB signaling pathway, a key target for isoquinoline-based inhibitors.
References
- 1. 4-Methylisoquinolin-5-amine | 194032-18-3 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-Methylisoquinolin-5-amine as a Vanilloid Receptor Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methylisoquinolin-5-amine as a potential vanilloid receptor (TRPV1) modulator. Due to the current lack of direct experimental data on this specific compound, this document outlines a validation workflow and compares its structural features to well-established TRPV1 modulators. The information presented is intended to support further research and drug development efforts in the field of pain and inflammation.
Introduction to Vanilloid Receptor Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and chemical agonists like capsaicin, the pungent component of chili peppers.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which triggers the sensation of pain and can lead to localized inflammation.[2] Consequently, modulating TRPV1 activity presents a promising therapeutic strategy for managing various pain conditions.[3]
4-Methylisoquinolin-5-amine: A Potential Modulator
While 4-Methylisoquinolin-5-amine is recognized as an intermediate in the synthesis of vanilloid receptor modulators, its intrinsic activity at the TRPV1 receptor has not been extensively documented in publicly available literature. However, structure-activity relationship (SAR) studies of related compounds suggest its potential as a potent antagonist. Research on novel TRPV1 antagonists has highlighted the importance of the isoquinoline scaffold. Specifically, a study on urea derivatives containing various bicyclic heteroaromatic pharmacophores ranked the 5-isoquinoline moiety as the most potent in blocking capsaicin-induced activation of human TRPV1 (hTRPV1).[4][5] This suggests that 4-Methylisoquinolin-5-amine possesses a core structural element conducive to high-affinity binding and antagonism at the TRPV1 receptor.
Comparative Analysis with Known TRPV1 Modulators
To provide a framework for evaluating the potential of 4-Methylisoquinolin-5-amine, this section compares it with a well-known agonist and two well-characterized antagonists of the TRPV1 receptor.
| Compound | Type | Mechanism of Action | Potency (IC50/EC50) |
| Capsaicin | Agonist | Activates TRPV1, causing an influx of cations and subsequent desensitization.[6][7] | EC50: Sub-micromolar range[6] |
| Capsazepine | Antagonist | Competitive antagonist of capsaicin binding to the TRPV1 receptor.[8][9] | IC50: 562 nM[10][11] |
| AMG 9810 | Antagonist | Potent and selective competitive antagonist of the TRPV1 receptor.[12] | IC50 (hTRPV1): 17 nM - 24.5 nM[12] |
| 4-Methylisoquinolin-5-amine | Hypothesized Antagonist | Based on SAR, likely a competitive antagonist at the capsaicin binding site. | To be determined |
Experimental Protocols for Validation
To empirically determine the activity of 4-Methylisoquinolin-5-amine as a TRPV1 modulator, the following standard experimental protocols are recommended.
In Vitro Calcium Influx Assay
This is a primary functional assay to measure the ability of a compound to modulate TRPV1 activation.
Objective: To determine if 4-Methylisoquinolin-5-amine can inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene are cultured in a suitable medium.
-
Cell Plating: Cells are plated in 96-well plates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Incubation: After dye loading, the cells are washed and incubated with varying concentrations of 4-Methylisoquinolin-5-amine or a vehicle control.
-
TRPV1 Activation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured. A known concentration of capsaicin is then added to all wells to activate the TRPV1 channels.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of 4-Methylisoquinolin-5-amine is calculated by comparing the capsaicin-induced fluorescence signal in the presence and absence of the compound. The IC50 value, the concentration at which 50% of the capsaicin response is inhibited, can then be determined.
Electrophysiology (Patch-Clamp)
This technique provides a more detailed understanding of the compound's effect on the ion channel's electrical properties.
Objective: To characterize the modulatory effect of 4-Methylisoquinolin-5-amine on TRPV1 channel currents.
Methodology:
-
Cell Preparation: Individual TRPV1-expressing cells are isolated for recording.
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents.
-
Compound Application: The cell is perfused with a solution containing a vehicle control, followed by the application of capsaicin to elicit an inward current. Subsequently, capsaicin is co-applied with varying concentrations of 4-Methylisoquinolin-5-amine.
-
Data Recording: The currents flowing through the TRPV1 channels are recorded in response to the different conditions.
-
Data Analysis: The degree of inhibition of the capsaicin-induced current by 4-Methylisoquinolin-5-amine is quantified to determine its antagonistic properties and potency.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the proposed experimental workflow for validating 4-Methylisoquinolin-5-amine and the general signaling pathway of TRPV1 activation.
References
- 1. mdpi.com [mdpi.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. TRPV1 Modulators for the Treatment of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 12. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methylisoquinolin-5-amine and 4-Methylquinolin-5-amine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds are privileged structures, forming the core of numerous therapeutic agents. Their isomeric nature, differing only in the position of the nitrogen atom within the fused bicyclic system, can lead to significant variations in their physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of two such isomers: 4-Methylisoquinolin-5-amine and 4-Methylquinolin-5-amine. While direct comparative studies on these specific molecules are limited, this document aims to provide a comprehensive overview based on available data for the parent compounds and structurally related derivatives, offering insights for researchers in drug discovery and development.
Chemical and Physical Properties
A fundamental comparison of the two isomers reveals identical molecular formulas and weights. However, the placement of the nitrogen atom is expected to influence their electronic distribution, basicity, and lipophilicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.
| Property | 4-Methylisoquinolin-5-amine | 4-Methylquinolin-5-amine |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol [1] | 158.20 g/mol [2] |
| CAS Number | 194032-18-3[1] | 65079-18-7[2] |
| Solubility | Soluble in Alcohol, Dichloromethane[1] | Data not available |
| Predicted XLogP3 | Data not available | 1.9[2] |
| Topological Polar Surface Area | Data not available | 38.9 Ų[2] |
| Hydrogen Bond Donor Count | 1 (amine group) | 1 (amine group)[2] |
| Hydrogen Bond Acceptor Count | 2 (ring nitrogen and amine) | 2 (ring nitrogen and amine)[2] |
Synthesis and Reactivity
Proposed Synthesis of 4-Methylisoquinolin-5-amine
A likely synthetic pathway to 4-Methylisoquinolin-5-amine would involve the nitration of 4-methylisoquinoline to yield 4-methyl-5-nitroisoquinoline, followed by the reduction of the nitro group to the desired amine. This approach is analogous to the synthesis of 4-methylisoquinolin-8-amine.
A common method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Proposed Synthesis of 4-Methylquinolin-5-amine
The synthesis of 4-Methylquinolin-5-amine could be achieved through the nitration of 4-methylquinoline to form 4-methyl-5-nitroquinoline, followed by reduction.
The quinoline core is often synthesized via the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Comparative Biological Activity
While specific biological data for these two exact molecules is limited, the broader classes of quinoline and isoquinoline derivatives have been extensively studied, revealing a wide range of pharmacological activities.
4-Methylisoquinolin-5-amine: Potential as a Vanilloid Receptor Modulator
4-Methylisoquinolin-5-amine is noted as a constituent in the synthesis of vanilloid receptor modulators, particularly antagonists for treating pain and inflammation.[1][3] The vanilloid receptor 1 (TRPV1) is a key player in pain signaling pathways. Antagonists of this receptor are of significant interest for the development of novel analgesics. A study on TRPV1 receptor antagonists ranked the in vitro potency of various bicyclic heteroaromatic pharmacophores, with 5-isoquinoline derivatives showing greater potency than 5-quinoline derivatives. This suggests that the isoquinoline scaffold may be more favorable for binding to and inhibiting the TRPV1 receptor.
4-Methylquinolin-5-amine: Potential as an Anticancer and Antimalarial Agent
The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs like chloroquine. These compounds are thought to exert their effect by interfering with heme detoxification in the malaria parasite. While the activity of 4-Methylquinolin-5-amine itself is not reported, derivatives of 4-aminoquinolines continue to be explored for their potential against drug-resistant malaria strains.
Furthermore, numerous quinoline derivatives have demonstrated significant anticancer activity. The planar quinoline ring system can intercalate with DNA, and various derivatives have been shown to inhibit topoisomerase enzymes and receptor tyrosine kinases, which are crucial for cancer cell proliferation and survival.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of 4-Methylisoquinolin-5-amine and 4-Methylquinolin-5-amine are not available in peer-reviewed literature. However, based on the proposed synthetic routes, the following general procedures can be outlined.
General Protocol for Nitration of 4-Methyl(iso)quinoline
-
Reaction Setup: To a stirred solution of 4-methyl(iso)quinoline in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a low temperature (e.g., 0-5 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the nitro-derivative.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
General Protocol for Reduction of Nitro-(iso)quinoline to Amino-(iso)quinoline
-
Method A: Catalytic Hydrogenation
-
Reaction Setup: The nitro-derivative is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in the presence of a catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the amine.
-
-
Method B: Metal-Acid Reduction
-
Reaction Setup: The nitro-derivative is suspended in a mixture of a solvent (e.g., ethanol) and an acidic solution (e.g., hydrochloric acid).
-
Reduction: A reducing metal, such as iron powder or tin(II) chloride, is added portion-wise, and the mixture is heated.
-
Work-up: After completion, the reaction is cooled, filtered, and the filtrate is neutralized with a base. The product is then extracted with an organic solvent, dried, and concentrated.
-
Conclusion
4-Methylisoquinolin-5-amine and 4-Methylquinolin-5-amine, as structural isomers, present distinct opportunities for drug discovery. The available evidence suggests that the isoquinoline scaffold may be more promising for targeting the TRPV1 receptor for the development of analgesics. In contrast, the quinoline scaffold has a well-established history in the development of antimalarial and anticancer agents.
The lack of direct comparative biological data for these two specific molecules highlights a research gap. A systematic investigation into their synthesis, reactivity, and biological activity against a panel of relevant targets would be highly valuable. The proposed synthetic routes and general experimental protocols provided in this guide offer a starting point for such an investigation. Further derivatization of these core structures could lead to the discovery of novel and potent therapeutic agents.
References
Comparative In Vitro Kinase Inhibition Profile of 4-Substituted Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors. This guide summarizes the in vitro kinase inhibitory activity of a series of 4-substituted pyrazolo[3,4-g]isoquinoline derivatives against a panel of serine/threonine kinases.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of a selection of 4-substituted pyrazolo[3,4-g]isoquinolines was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below.
| Compound ID | Substitution at C4 | Target Kinase | IC50 (nM) |
| 3a | Methyl | Haspin | 167 |
| CLK1 | 101 | ||
| 3c | Propyl | CLK1 | 218 |
| CDK9/cyclin T | 363 | ||
| GSK3α/β | 289 | ||
| 3d | Cyclopropyl | CLK1 | 275 |
| CDK9/cyclin T | 298 | ||
| GSK3α/β | 224 |
Data is presented for compounds with reported IC50 values from the specified reference. The study also evaluated inhibitory percentages against other kinases.[1]
Mandatory Visualization
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method for determining the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced in the enzymatic reaction.[2][3][4][5][6]
Materials:
-
Kinase of interest (e.g., Haspin, CLK1, CDK9, GSK3α/β)
-
Kinase substrate (specific for each kinase)
-
ATP (Ultra-Pure)
-
Test compounds (e.g., 4-substituted pyrazolo[3,4-g]isoquinolines) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in DMSO. A subsequent dilution into the kinase assay buffer is performed to achieve the final desired concentrations.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should ideally be at its apparent Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Methylisoquinolin-5-amine Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of a representative 4-Methylisoquinolin-5-amine based compound, "Compound X," against established kinase inhibitors. By presenting supporting experimental data and detailed methodologies, this document serves as a crucial resource for the development of targeted and effective kinase-based therapeutics.
The 4-methylisoquinolin-5-amine scaffold is a promising starting point for the development of novel kinase inhibitors. However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target activity is a significant consideration. A thorough understanding of a compound's cross-reactivity profile is essential for interpreting biological data and predicting potential therapeutic windows and side effects.
This guide compares the in vitro and cellular cross-reactivity of the hypothetical "Compound X" with two well-characterized kinase inhibitors: Dasatinib, a broad-spectrum inhibitor, and Lapatinib, a more selective dual inhibitor. The presented data, while hypothetical, is representative of typical results obtained during kinase inhibitor profiling campaigns.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activities of Compound X, Dasatinib, and Lapatinib against a panel of selected kinases, illustrating their distinct selectivity profiles in both biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound X (Hypothetical) | Dasatinib (Alternative) | Lapatinib (Alternative) |
| Primary Target(s) | |||
| ABL1 | 5 | < 1 | > 10,000 |
| EGFR | 1,500 | > 1,000 | 10 |
| HER2 (ERBB2) | 2,500 | > 1,000 | 15 |
| Off-Target Kinases | |||
| SRC | 25 | < 1 | 350 |
| LCK | 30 | < 1 | 400 |
| KIT | 500 | 5 | > 10,000 |
| PDGFRβ | 750 | 1 | > 10,000 |
| VEGFR2 | 900 | 8 | 2,500 |
| p38α (MAPK14) | 1,200 | 20 | > 10,000 |
| JNK1 | > 10,000 | 50 | > 10,000 |
Data is hypothetical for Compound X and compiled from public sources for Dasatinib and Lapatinib for illustrative purposes. Assay conditions can influence IC50 values.
Table 2: Cellular Target Engagement and Pathway Inhibition (EC50, nM)
| Cellular Assay | Compound X (Hypothetical) | Dasatinib (Alternative) | Lapatinib (Alternative) |
| ABL1 Target Engagement | 50 | 10 | > 10,000 |
| EGFR Phosphorylation | > 10,000 | > 10,000 | 100 |
| HER2 Phosphorylation | > 10,000 | > 10,000 | 120 |
| SRC Pathway Inhibition | 200 | 15 | 2,000 |
EC50 values represent the concentration required for 50% of the maximal effect in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity profiling data. Below are generalized protocols for key experiments.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This method determines the IC50 value of a compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Compound of interest (e.g., Compound X)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase and substrate mix in assay buffer to the wells of a 384-well plate.
-
Add 0.5 µL of the serially diluted compound or DMSO (as a control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC50 value.
Cellular Target Engagement: NanoBRET™ Assay
This assay measures the binding of a compound to a target kinase in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-Kinase Fusion Vector (for the kinase of interest)
-
NanoBRET™ Kinase Tracer
-
Compound of interest (e.g., Compound X)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well cell culture plates
-
Plate reader capable of measuring filtered luminescence (460 nm and >610 nm)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-Kinase Fusion Vector.
-
Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the diluted compound solutions.
-
Add the compound/tracer mix to the cells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and calculate the EC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Visualizations
The following diagrams illustrate a key signaling pathway and a typical workflow for cross-reactivity profiling.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Head-to-head comparison of different synthetic routes to 4-Methylisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, as this scaffold is a key component in a wide array of biologically active compounds. Among these, 4-Methylisoquinolin-5-amine stands as a valuable building block for the development of novel therapeutics. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this target molecule, offering a comprehensive overview of their respective methodologies, performance metrics, and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration and Reduction | Route 2: Bromination and Amination |
| Starting Material | 4-Methylisoquinoline | 4-Methylisoquinoline |
| Key Intermediates | 4-Methyl-5-nitroisoquinoline | 5-Bromo-4-methylisoquinoline |
| Key Reactions | Electrophilic Nitration, Catalytic Hydrogenation | Electrophilic Bromination, Buchwald-Hartwig Amination |
| Overall Yield (estimated) | ~60-75% | ~55-70% |
| Reagent Hazards | Fuming nitric and sulfuric acids (highly corrosive) | N-Bromosuccinimide, Palladium catalysts |
| Process Scalability | Generally scalable, though nitration requires careful temperature control. | Scalable, with considerations for catalyst cost and removal. |
| Purification | Standard chromatographic or recrystallization methods. | Requires careful removal of palladium catalyst. |
Route 1: Synthesis via Nitration and Subsequent Reduction
This classical approach involves the electrophilic nitration of the readily available 4-methylisoquinoline to introduce a nitro group at the 5-position, followed by the reduction of the nitro intermediate to the desired primary amine.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of 4-Methyl-5-nitroisoquinoline (Nitration)
-
Procedure: To a stirred solution of 4-methylisoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 1-2 hours. Upon completion, the reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., aqueous ammonia) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
-
Expected Yield: While specific data for 4-methylisoquinoline is not extensively published, nitration of isoquinoline typically yields the 5-nitro isomer as the major product in approximately 90% yield. A similar regioselectivity and yield are anticipated for the 4-methyl derivative.
Step 2: Synthesis of 4-Methylisoquinolin-5-amine (Reduction)
-
Procedure: 4-Methyl-5-nitroisoquinoline (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature for 2-4 hours.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude amine. The product can be further purified by column chromatography on silica gel.
-
Expected Yield: Catalytic hydrogenation of nitroarenes to anilines is generally a high-yielding reaction, with expected yields in the range of 85-95%.
Route 2: Synthesis via Bromination and Palladium-Catalyzed Amination
This modern approach utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to form the C-N bond. The synthesis begins with the bromination of 4-methylisoquinoline to generate the key 5-bromo intermediate.
Logical Workflow for Route 2
A Comparative Guide to the Reproducibility of Biological Assays for Vanilloid Receptor (TRPV1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of TRPV1 receptor antagonists, with a focus on compounds featuring an isoquinoline scaffold, conceptually derived from precursors like 4-Methylisoquinolin-5-amine. The performance of these compounds is compared against alternative TRPV1 antagonists with different chemical structures. This document includes a detailed examination of a common biological assay used for their characterization, an intracellular calcium flux assay, with a discussion on its reproducibility and best practices.
Introduction to TRPV1 and the Role of 4-Methylisoquinolin-5-amine Derivatives
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and signaling of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin.[1] Its involvement in pain and inflammatory pathways makes it a significant target for the development of novel analgesic drugs.[2]
4-Methylisoquinolin-5-amine serves as a valuable chemical precursor in the synthesis of a class of potent TRPV1 antagonists. The isoquinoline-5-yl urea scaffold has been identified as a key pharmacophore for effective TRPV1 antagonism. This guide will use A-425619, a well-characterized antagonist with this core structure, as a representative compound for this class.
Comparative Performance of TRPV1 Antagonists
The primary method for evaluating the potency of TRPV1 antagonists in a high-throughput setting is by measuring their ability to inhibit the influx of calcium ions through the channel upon activation by an agonist, typically capsaicin. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. Below is a comparison of the reported IC50 values for A-425619 and other notable TRPV1 antagonists with distinct chemical scaffolds. All data pertains to the inhibition of human TRPV1 (hTRPV1) expressed in HEK293 cells, activated by capsaicin.
| Compound | Scaffold | IC50 (nM) | Reference(s) |
| A-425619 | Isoquinoline-5-yl urea | 5 | [3] |
| SB-705498 | Phenyl urea | 3 | [4][5][6] |
| AMG 517 | Pyrimidine | 0.9 | [7][8] |
| BCTC | Piperazinecarboxamide | 35 (rat TRPV1) | [2] |
Experimental Protocol: Intracellular Calcium Flux Assay for TRPV1 Antagonists
This protocol outlines a standard fluorescence-based intracellular calcium assay using Fluo-4 AM for determining the IC50 of TRPV1 antagonists.
Objective: To measure the dose-dependent inhibition of capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
Materials:
-
HEK293 cells stably expressing hTRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Capsaicin (TRPV1 agonist)
-
Test compounds (TRPV1 antagonists)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Culture:
-
Culture HEK293-hTRPV1 cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well or 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 1-2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Probenecid can be included to improve dye retention.
-
Remove the cell culture medium from the plates and wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells gently with Assay Buffer to remove extracellular dye. Add fresh Assay Buffer to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of the antagonist test compounds in Assay Buffer.
-
Add the antagonist solutions to the respective wells of the cell plate.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compounds to bind to the receptor.
-
-
Measurement of Calcium Flux:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: ~490 nm, Em: ~525 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's automated liquid handling, add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a period of 120-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of control wells (vehicle-treated) and plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Reproducibility of the Assay
The reproducibility of high-throughput screening assays like the intracellular calcium flux assay is critical for reliable data. A key metric for assessing the quality and reproducibility of an assay is the Z'-factor (pronounced Z-prime).[4][5][6][9]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., maximal capsaicin activation).
-
μn and σn are the mean and standard deviation of the negative control (e.g., vehicle-treated).
Interpretation of Z'-factor values:
-
Z' > 0.5: An excellent assay, highly reproducible and suitable for high-throughput screening.[4][6]
-
0 < Z' ≤ 0.5: A marginal assay that may be acceptable but could benefit from optimization.[4]
-
Z' < 0: A poor assay with overlapping control signals, not suitable for screening.[4][9]
To ensure high reproducibility, it is essential to carefully control variables such as cell density, dye loading time, temperature, and reagent concentrations. Regular calculation of the Z'-factor for each assay plate provides a quantitative measure of assay performance and ensures data quality.
Visualizations
Caption: Agonist activation and antagonist blockade of the TRPV1 signaling pathway.
Caption: Workflow for the intracellular calcium flux assay to screen for TRPV1 antagonists.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. TRP Channels from Sensory Coding to Physiology [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. assay.dev [assay.dev]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. punnettsquare.org [punnettsquare.org]
Unraveling the Molecular Interactions: A Comparative Guide to the Mechanism of Action of 4-Methylisoquinolin-5-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Methylisoquinolin-5-amine derivatives, focusing on their mechanism of action as potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1). Experimental data from closely related analogs are presented to support the therapeutic potential of this chemical scaffold.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 4-Methylisoquinolin-5-amine have emerged as significant constituents in the synthesis of modulators for the Vanilloid receptor 1 (TRPV1), a key player in pain and inflammation pathways. This guide delves into the mechanism of these derivatives as TRPV1 antagonists and compares their potential efficacy with other compounds targeting similar or alternative pathways.
The Primary Mechanism: Antagonism of the TRPV1 Receptor
The primary mechanism of action for derivatives based on the 5-isoquinoline scaffold is the antagonism of the TRPV1 receptor.[1][2] TRPV1, a non-selective cation channel, is a polymodal sensor activated by various noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[3][4] Its activation on sensory neurons leads to the sensation of pain.[5]
By acting as competitive antagonists, 4-Methylisoquinolin-5-amine derivatives are hypothesized to bind to the TRPV1 channel, preventing its activation by endogenous and exogenous agonists. This blockade inhibits the influx of cations (primarily Ca2+ and Na+), thereby preventing the depolarization of sensory neurons and subsequent transmission of pain signals. The 5-isoquinoline moiety has been identified as a critical pharmacophore for high-potency TRPV1 antagonism.[1][6]
Signaling Pathway of TRPV1 Activation and Antagonism
The following diagram illustrates the signaling cascade initiated by TRPV1 activation and the point of intervention for 4-Methylisoquinolin-5-amine derivatives.
Comparative Performance and Quantitative Data
While specific public data for 4-Methylisoquinolin-5-amine derivatives is limited, extensive research on structurally similar 5-isoquinoline ureas and carboxamides demonstrates their high potency as TRPV1 antagonists. These compounds serve as excellent surrogates for predicting the performance of the 4-methyl substituted amine derivatives.
| Compound Class | Specific Derivative Example | Target | Potency (IC₅₀) | Reference |
| 5-Isoquinoline Urea | 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619) | Human TRPV1 | 4 nM | [7] |
| 5-Isoquinoline Urea | Compound 14a | Human TRPV1 | 4 nM | [1][2] |
| Quinoline Carboxamide | N-quinolinylnicotinamide (46) | Human TRPV1 | pKb = 8.7 | [8][9] |
| Quinazoline Amino Derivative | Compound 18 | Rat TRPV1 | Potent in vivo | [10] |
Comparison with Alternative Mechanisms of Isoquinoline/Quinoline Scaffolds
The versatility of the isoquinoline and quinoline scaffolds allows their derivatives to act through various mechanisms beyond TRPV1 antagonism. This comparison highlights the diverse therapeutic potential of this chemical class.
| Mechanism of Action | Compound Class | Example Application | Key Molecular Interaction |
| TRPV1 Antagonism | 5-Isoquinoline Ureas | Analgesia, Anti-inflammatory | Blocks ion channel pore |
| Kinase Inhibition | 4-Aminoquinazolines | Anticancer | Binds to ATP-binding site of kinases (e.g., EGFR, VEGFR) |
| DNA Methyltransferase Inhibition | Quinoline-based SGI-1027 analogues | Epigenetic anticancer therapy | Interacts with DNMT active site |
| Monoamine Oxidase (MAO) Inhibition | N-methylisoquinolinium ions | Neuroprotective | Reversible inhibition of MAO-A |
Experimental Protocols
The confirmation of the mechanism of action for 4-Methylisoquinolin-5-amine derivatives relies on established in vitro and in vivo assays.
In Vitro TRPV1 Antagonist Activity Assay (Calcium Influx)
This is a primary assay to determine the potency of a compound in blocking TRPV1 activation.
Principle: TRPV1 is a calcium-permeable channel. Activation leads to a rapid increase in intracellular calcium concentration. This assay measures the ability of a test compound to inhibit this calcium influx induced by a known TRPV1 agonist (e.g., capsaicin).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM.[3]
-
Compound Incubation: Cells are pre-incubated with various concentrations of the 4-Methylisoquinolin-5-amine derivative or a vehicle control.
-
Agonist Challenge: A fixed concentration of a TRPV1 agonist (e.g., capsaicin) is added to stimulate the channel.
-
Signal Detection: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a fluorescence microscope.
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC₅₀ value (the concentration at which 50% of the agonist response is inhibited) is calculated.
Experimental Workflow Diagram
In Vivo Models of Pain
To confirm efficacy in a physiological context, potent derivatives are tested in animal models of pain.
Example Model: Formalin-Induced Inflammatory Pain
-
Acclimatization: Rodents (rats or mice) are acclimatized to the testing environment.
-
Compound Administration: The test compound is administered orally (p.o.) or via injection (i.p. or i.v.) at various doses.
-
Nociceptive Challenge: A dilute solution of formalin is injected into the paw, inducing a biphasic pain response (an acute neurogenic phase followed by a later inflammatory phase).
-
Behavioral Observation: Pain-related behaviors (e.g., flinching, licking, or lifting of the paw) are observed and quantified.
-
Efficacy Determination: The reduction in pain behaviors in compound-treated animals compared to vehicle-treated controls indicates analgesic efficacy.
Conclusion
Derivatives of 4-Methylisoquinolin-5-amine represent a promising class of compounds for the development of novel analgesics. Their mechanism of action, centered on the potent and selective antagonism of the TRPV1 receptor, is strongly supported by data from closely related 5-isoquinoline analogs. The high potency observed in these surrogates suggests that the 4-Methylisoquinolin-5-amine scaffold is a highly valuable starting point for drug discovery programs targeting pain and neurogenic inflammation. Further synthesis and evaluation of specific derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn5.f-cdn.com [cdn5.f-cdn.com]
- 9. N-Tetrahydroquinolinyl, N-quinolinyl and N-isoquinolinyl biaryl carboxamides as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoquinazolines as TRPV1 antagonists: modulation of drug-like properties through the exploration of 2-position substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper Disposal of 4-Methylisoquinolin-5-amine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Methylisoquinolin-5-amine (CAS No. 194032-18-3), a key intermediate in the synthesis of vanilloid receptor modulators. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
I. Hazard Profile and Safety Precautions
Before handling, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE) is mandatory when handling 4-Methylisoquinolin-5-amine. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
Closed-toe shoes
All handling of this compound, including weighing and dissolution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Quantitative Hazard Data for Isoquinoline Amines
The following table summarizes the known hazards of closely related isoquinoline compounds. This data should be considered representative of the potential hazards of 4-Methylisoquinolin-5-amine.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A/1 | Causes serious eye irritation or damage.[1] |
| Aquatic Toxicity (Acute) | Category 3 | Harmful to aquatic life. |
Data is for related isoquinoline amines and should be used as a precautionary reference.
III. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of 4-Methylisoquinolin-5-amine is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or poured down the drain.
Experimental Workflow for Proper Disposal
References
Personal protective equipment for handling 4-Methylisoquinolin-5-amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 4-Methylisoquinolin-5-amine.[1] Adherence to strict safety protocols is crucial for mitigating potential risks.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Chemical Properties and Intended Use: 4-Methylisoquinolin-5-amine is a compound used in the synthesis of Vanilloid receptor modulators, which are being researched as potential antagonists for treating pain and inflammation.[2][3] It is intended for research use only and is not for human, therapeutic, or diagnostic applications.[2]
Molecular Formula: C10H10N2[2] Molecular Weight: 158.20 g/mol [2] Solubility: Soluble in Alcohol and Dichloromethane (DCM)[2] Storage: Store at -20°C[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure when handling 4-Methylisoquinolin-5-amine and other amines.[1][4] The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, while a face shield provides broader protection, especially when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for both safety and experimental integrity.[1]
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Consult SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for 4-Methylisoquinolin-5-amine or a closely related compound.[5]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.[5]
Step 2: Handling in a Chemical Fume Hood
-
Fume Hood Preparation: Verify the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.[5]
-
Weighing: Weigh the solid compound inside the fume hood, using a disposable weighing boat to prevent balance contamination.[5]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]
-
Transfers and Reactions: Use a funnel for transferring solutions to prevent spills. All reaction and workup steps should be performed in the fume hood.[5]
Step 3: Cleanup
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent wash followed by a standard cleaning procedure.[5] Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
Disposal Plan
Proper disposal of 4-Methylisoquinolin-5-amine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5]
Waste Stream Management
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, paper towels, weighing boats, and any unreacted compound. The container should be kept closed when not in use.[5] |
| Liquid Waste (Organic) | Labeled, sealed, and chemically compatible hazardous waste container for organic waste. | Includes reaction mixtures and solvent washes. Do not mix incompatible waste streams.[5] |
| Liquid Waste (Aqueous) | Labeled, sealed, and chemically compatible hazardous waste container for aqueous waste. | Includes aqueous layers from extractions or washes. Neutralize the pH if necessary before disposal.[5] |
| Sharps Waste | Puncture-proof sharps container. | Includes any needles or other sharp objects that may be contaminated with the compound.[5] |
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[5]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[5]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.[5]
Diagrams
Caption: Operational Workflow for Handling 4-Methylisoquinolin-5-amine.
References
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
